1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDBCJAJWDCJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383733 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-36-5 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
CAS Number: 158985-36-5[1][][3]
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. This feature, combined with the methoxycarbonylphenyl moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the area of neuropharmacology.[5][6] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | References |
| CAS Number | 158985-36-5 | [1][][3] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][][9] |
| Molecular Weight | 320.38 g/mol | [1][] |
| Appearance | Pale cream or white to off-white solid | [10] |
| Melting Point | 166-170 °C | [3] |
| Boiling Point | 451.7 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Assay | ≥97% |
Experimental Protocols
Synthesis of this compound[12]
This protocol describes the synthesis via a palladium-catalyzed carbonylation reaction.
Materials:
-
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
-
Palladium (II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Dichloromethane
-
Carbon monoxide (CO) gas
Procedure:
-
In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml).
-
Purge the mixture with carbon monoxide gas for 15 minutes.
-
Seal the vessel under a balloon of carbon monoxide and stir the reaction mixture at 60°C overnight (approximately 18 hours).
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Triturate the residue with ethyl acetate. Collect the resulting solid by filtration, wash with ethyl acetate, and dry to yield the product as a pale cream solid.
-
Evaporate the ethyl acetate mother liquor and purify the residue by flash chromatography, eluting with a gradient of 5% to 10% ethyl acetate in dichloromethane to obtain additional product.
General Analytical Methods
The identity and purity of this compound and related compounds can be determined using a variety of analytical techniques.[11]
1. High-Performance Liquid Chromatography (HPLC): [12][13]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).[12]
-
Detection: UV detection or Mass Spectrometry (LC-MS).[13]
2. Gas Chromatography-Mass Spectrometry (GC-MS): [12][14]
-
Column: HP-1MS (100% dimethylpolysiloxane) or similar.[12]
-
Injector Temperature: 280°C.[12]
-
Ionization: Electron Ionization (EI).[12]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton NMR (¹H NMR) can be used to confirm the structure. Expected signals for this compound in CDCl₃ include: δ 1.49 (s, 9H), 3.31 (m, 4H), 3.60 (m, 4H), 3.87 (s, 3H), 6.89 (m, 2H), and 7.94 (m, 2H).[10]
Synthetic Utility and Reaction Pathways
This compound is a versatile intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization. A common application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[15]
Caption: Synthetic workflow of this compound and its subsequent derivatization.
References
- 1. CAS#:158985-36-5 | this compound | Chemsrc [chemsrc.com]
- 3. CAS NO. 158985-36-5 | this compound | C17H24N2O4 [localpharmaguide.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C17H24N2O4) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. policija.si [policija.si]
- 13. benchchem.com [benchchem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. The document details its physicochemical properties, a verified synthesis protocol, and its broader applications in drug discovery, tailored for professionals in the field.
Physicochemical Properties
This compound, also known as tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, is a functionalized piperazine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen, making it a valuable building block in the synthesis of complex molecules.
| Property | Value | Reference |
| Molecular Weight | 320.38 g/mol | [1][] |
| Molecular Formula | C17H24N2O4 | [1][][3] |
| CAS Number | 158985-36-5 | [1] |
| Melting Point | 166-170 °C | [1] |
| Appearance | Pale cream solid | [4] |
| IUPAC Name | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | [3][4] |
| Synonyms | Methyl 4-(N-Boc-N'-piperazinyl)benzoate, METHYL 4-(BOC-PIPERAZIN-1-YL)-BENZOATE | [1][4] |
Synthesis of this compound
The following protocol describes a common method for the synthesis of the title compound.
Experimental Protocol
Objective: To synthesize 1-(tert-Butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine.
Materials:
-
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
-
Palladium (II) acetate
-
1,1'-bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine
-
Methanol
-
Dimethylformamide (DMF)
-
Carbon monoxide (gas)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.92 g, 4.68 mmol), palladium (II) acetate (52.5 mg, 0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (325.0 mg, 0.59 mmol), triethylamine (1.3 ml, 9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml) is prepared in a suitable reaction vessel.[4]
-
The reaction mixture is purged with carbon monoxide gas for 15 minutes.[4]
-
The vessel is sealed under a balloon of carbon monoxide and stirred at 60°C overnight (approximately 18 hours).[4]
-
After the reaction period, the mixture is allowed to cool to room temperature.[4]
-
The mixture is concentrated in vacuo to a small volume.[4]
-
The residue is triturated with ethyl acetate, and the resulting solid is collected by filtration.[4]
-
The collected solid is washed with ethyl acetate and dried to yield the title compound as a pale cream solid (0.659 g, 44% yield).[4]
-
The ethyl acetate mother liquor is evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain an additional portion of the title compound (0.492 g, 33% yield).[4]
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Piperazine and its derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] The piperazine ring is a common structural motif found in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[7]
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The Boc group provides a reliable method for protecting one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This is particularly useful in reactions like the Buchwald-Hartwig amination, which is used to form C-N bonds and synthesize N-aryl piperazines.[8]
The general biological importance of piperazine derivatives includes:
-
Antimicrobial and Antifungal Activity : Many synthesized piperazine derivatives have shown significant antibacterial and antifungal properties.[9]
-
Central Nervous System Activity : Piperazine derivatives are key in the development of drugs for various neurological and psychiatric disorders.[7]
-
Anti-inflammatory Properties : Certain piperazine compounds are being explored for their potential to mitigate inflammatory conditions.[5]
The versatility of the piperazine scaffold, exemplified by intermediates like this compound, continues to make it a valuable component in the design and synthesis of novel therapeutic agents.[6]
References
- 1. CAS NO. 158985-36-5 | this compound | C17H24N2O4 [localpharmaguide.com]
- 3. PubChemLite - this compound (C17H24N2O4) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
An In-depth Technical Guide to the Physical Properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This guide provides a comprehensive overview of the core physical properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in contemporary drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes technical data with practical insights to facilitate its effective application in research and manufacturing.
Introduction: A Molecule of Significance
This compound, with CAS number 158985-36-5, is a bifunctional molecule incorporating a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a phenyl ring substituted with a methoxycarbonyl group.[1][] This unique structural arrangement makes it a versatile building block in the synthesis of a wide array of pharmacologically active compounds. The Boc protecting group offers stability under various reaction conditions and can be selectively removed, while the methoxycarbonylphenyl moiety provides a site for further chemical modification. A thorough understanding of its physical properties is paramount for its handling, characterization, and successful integration into synthetic workflows.
Molecular Structure and Core Identifiers
A foundational understanding of a compound begins with its molecular structure and key identifiers. These elements are crucial for unambiguous identification and for predicting chemical behavior.
Caption: Molecular Structure of this compound.
Table 1: Core Identifiers
| Identifier | Value |
| CAS Number | 158985-36-5[1][3] |
| Molecular Formula | C17H24N2O4[1][][4] |
| Molecular Weight | 320.38 g/mol [1][][3] |
| IUPAC Name | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[] |
| Synonyms | Methyl 4-(Boc-piperazin-1-yl)-benzoate, METHYL 4-(BOC-PIPERAZIN-1-YL)-BENZOATE, this compound[1][3] |
| InChI | 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3[][3][4] |
| InChI Key | SMDBCJAJWDCJOP-UHFFFAOYSA-N[][3][4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC[] |
Physicochemical Properties
The bulk properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation.
Table 2: Summary of Physical Properties
| Property | Value | Source |
| Appearance | White to yellow powder or crystals | [] |
| Melting Point | 166-170 °C | [1][3] |
| Boiling Point | 451.7 °C at 760 mmHg (Predicted) | [] |
| Density | 1.153 g/cm³ (Predicted) | [] |
| LogP | 2.53320 (Predicted) | [] |
Appearance
This compound is typically supplied as a white to yellow powder or crystalline solid.[] The color can be an initial indicator of purity, with purer samples tending towards white.
Melting Point
The melting point is a crucial parameter for assessing the purity of a crystalline solid. For this compound, the literature reports a melting point range of 166-170 °C.[1][3] A sharp melting point within this range is indicative of high purity.
Solubility
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine methylene protons (two multiplets at ~3.0-3.5 ppm), the aromatic protons (two doublets in the range of ~6.8-8.0 ppm), and the methyl ester group (a singlet at ~3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon), the piperazine ring (~40-50 ppm), the aromatic ring (~110-155 ppm), and the carbonyl carbons of the Boc and ester groups (~155 ppm and ~167 ppm, respectively).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to:
-
C=O stretching (Boc group): ~1690 cm⁻¹
-
C=O stretching (ester group): ~1720 cm⁻¹
-
C-N stretching: ~1160-1250 cm⁻¹
-
Aromatic C=C stretching: ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the expected monoisotopic mass is 320.1736 Da.[4] In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 321.18088.[4]
Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Melting Point Determination
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/minute).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Spectroscopic Analysis Workflow
Caption: General Workflow for Spectroscopic Characterization.
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
MS Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.
-
Data Acquisition and Analysis: Acquire the spectra and analyze the data to confirm the structure and assess purity.
Conclusion
The physical properties of this compound are well-defined, making it a reliable and versatile intermediate for synthetic chemistry. Its solid nature, characteristic melting point, and distinct spectroscopic profile provide clear parameters for its identification and quality control. This guide provides the foundational knowledge required for the effective utilization of this important chemical building block in research and development.
References
Elucidation of the Chemical Structure of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic data, experimental protocols, and logical workflows necessary for the unambiguous identification and characterization of this compound.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 158985-36-5, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [2] |
| Molecular Weight | 320.38 g/mol | [1] |
| CAS Number | 158985-36-5 | [1] |
| Melting Point | 166-170 °C | [1] |
| SMILES | COC(=O)c1ccc(cc1)N2CCN(CC2)C(=O)OC(C)(C)C | [1] |
| InChI | 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | [2] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 1.49 | s | 9H | C(CH₃)₃ (Boc group) |
| 3.31 | m | 4H | 2 x piperazinyl CH₂ |
| 3.60 | m | 4H | 2 x piperazinyl CH₂ |
| 3.87 | s | 3H | CO₂CH₃ (methoxycarbonyl group) |
| 6.89 | m | 2H | ArH |
| 7.94 | m | 2H | ArH |
Source: Experimental data reported in a synthesis protocol.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| 28.4 | C(CH₃)₃ (Boc group) |
| 43.5 | Piperazine C-H |
| 48.9 | Piperazine C-H |
| 51.9 | OCH₃ |
| 80.0 | C(CH₃)₃ (Boc group) |
| 114.5 | Aromatic C-H |
| 120.9 | Aromatic C-H |
| 131.6 | Aromatic C-H |
| 152.1 | Aromatic C |
| 154.8 | N-C=O (Boc group) |
| 166.8 | C=O (Ester) |
Note: These are predicted values and should be confirmed with experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹). While a specific spectrum for the target compound was not found, the expected characteristic peaks based on its structure are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (aliphatic, Boc and piperazine) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1695 | Strong | C=O stretch (carbamate, Boc) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O stretch (ester and carbamate) |
| ~1160 | Strong | C-N stretch (piperazine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 321.18088 |
| [M+Na]⁺ | 343.16282 |
| [M-H]⁻ | 319.16632 |
| [M]⁺ | 320.17305 |
Source: Predicted data from public chemical databases.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Buchwald-Hartwig amination reaction. A detailed experimental protocol is as follows:
Materials:
-
1-Boc-piperazine
-
Methyl 4-bromobenzoate
-
Sodium tert-butoxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried flask, add methyl 4-bromobenzoate, 1-Boc-piperazine, sodium tert-butoxide, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Visualizations
Chemical Structure
Caption: 2D structure of this compound.
Workflow for Structure Elucidation
References
A Technical Guide to the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine from Piperazine
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1] Its structure, featuring an unsymmetrically substituted piperazine ring, makes it a valuable building block in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, enabling the construction of complex molecular architectures.[2]
This technical guide outlines a common and efficient two-step synthetic pathway starting from piperazine. The process involves:
-
Selective mono-N-Boc protection of piperazine to yield 1-Boc-piperazine.
-
Palladium-catalyzed N-arylation of 1-Boc-piperazine with a suitable aryl halide, typically via a Buchwald-Hartwig amination reaction, to form the target compound.
This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow and reaction mechanisms for researchers, scientists, and professionals in drug development.
Step 1: Selective Mono-Boc Protection of Piperazine
The primary challenge in the first step is to achieve selective protection of only one of the two secondary amine groups in piperazine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired 1,4-di-Boc-piperazine byproduct.[2][3] A common strategy to achieve high selectivity for the mono-protected product is to deactivate one nitrogen atom through protonation with an acid.[4]
Experimental Protocol: Acid-Mediated Mono-Boc Protection[4]
This protocol utilizes an acid to form the mono-salt of piperazine, rendering one nitrogen atom less nucleophilic and directing the Boc-protection to the free nitrogen.
-
Salt Formation : Dissolve piperazine (1.0 equivalent) in methanol (to a concentration of approximately 0.5 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Acid Addition : Slowly add a solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (1.0 equivalent) in methanol dropwise to the piperazine solution. Stir the resulting mixture for 15-30 minutes at 0 °C.
-
Boc₂O Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over a period of 10-15 minutes.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-5 hours.
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up :
-
Remove the solvent under reduced pressure.
-
Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the aqueous phase to a pH of 10 with a 20% sodium hydroxide (NaOH) solution to deprotonate the product.
-
-
Isolation and Purification :
-
Extract the basic aqueous layer multiple times with dichloromethane (DCM) or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
-
If necessary, further purify the product by column chromatography or recrystallization.
-
Data Summary: Mono-Boc Protection of Piperazine
| Parameter | Conditions | Yield | Purity | Reference |
| Reagents | Piperazine, di-tert-butyl dicarbonate, formic acid, acetamidine hydrochloride | 98.6% | >98% (GC) | [5] |
| Solvent | Methanol / Water | [5] | ||
| Temperature | Room Temperature | [5] | ||
| Time | 2 hours | [5] | ||
| Alternative Method | Diethanolamine, Boc₂O, ammonia water | 94.3% | 99.42% | [6] |
Step 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] This reaction is highly versatile and is widely used for the synthesis of N-aryl piperazines.[9] In this step, 1-Boc-piperazine is coupled with an aryl halide, such as methyl 4-bromobenzoate, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the N-arylation of N-Boc-piperazine.[10]
-
Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add methyl 4-bromobenzoate (1.0 equivalent), 1-Boc-piperazine (1.2 equivalents), a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like RuPhos or XPhos (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction : Heat the reaction mixture with stirring to a temperature between 80-110 °C.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature and dilute it with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate sequentially with water and brine.
-
-
Isolation and Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. A similar purification was reported to yield the title compound from a related precursor.[11]
-
Data Summary: N-Arylation of Substituted Piperazines
| Parameter | Conditions | Yield | Reference |
| Reactants | 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine, CO, Methanol | 77% (combined) | [11] |
| Catalyst System | Palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf) | [11] | |
| Base | Triethylamine | [11] | |
| Solvent | Dimethylformamide (DMF) | [11] | |
| Temperature | 60 °C | [11] | |
| Time | 18 hours | [11] |
Note: The data in this table is for a closely related palladium-catalyzed carbonylation to form the target molecule, demonstrating relevant conditions and achievable yields.
Visualizing the Process
Synthetic Workflow
The overall two-step synthesis is a linear process involving protection followed by coupling.
Caption: Overall synthetic workflow from piperazine to the target compound.
Buchwald-Hartwig Catalytic Cycle
The mechanism of the key C-N bond-forming reaction proceeds through a well-established catalytic cycle.[7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. prepchem.com [prepchem.com]
Technical Guide: Spectral and Synthetic Profile of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and synthetic data currently available for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical research and development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a combination of data from commercial suppliers, predicted values from reputable databases, and experimental data for closely related analogs to provide a robust analytical profile.
Chemical Identity and Physical Properties
| Property | Value | Reference |
| Chemical Name | tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | |
| Synonym | Methyl 4-(Boc-piperazin-1-yl)-benzoate | |
| CAS Number | 158985-36-5 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Melting Point | 166-170 °C | |
| Appearance | Solid |
Spectral Data
Direct experimental spectral data for this compound is not widely available in the public domain. The following sections provide predicted data and experimental data from a closely related analog to guide analytical characterization.
Mass Spectrometry (MS)
While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are provided below. This data is valuable for the initial identification of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 321.18088 |
| [M+Na]⁺ | 343.16282 |
| [M-H]⁻ | 319.16632 |
| [M+NH₄]⁺ | 338.20742 |
| [M+K]⁺ | 359.13676 |
| [M+H-H₂O]⁺ | 303.17086 |
| [M+HCOO]⁻ | 365.17180 |
| [M]⁺ | 320.17305 |
| [M]⁻ | 320.17415 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for the target compound are not publicly available. However, the ¹H NMR data for the structurally similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine , provides valuable insight into the expected chemical shifts for the piperazine and Boc moieties.[2]
¹H NMR Data for 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine (CDCl₃): [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |
| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |
| 2.99 | m | 4H | 2 x piperazinyl CH₂ |
| 3.58 | m | 4H | 2 x piperazinyl CH₂ |
| 5.18 | br s | 1H | ArOH |
| 6.77 | m | 2H | ArH |
| 6.85 | m | 2H | ArH |
Expected ¹H NMR Resonances for this compound:
Based on the analog data, the following resonances can be anticipated:
-
~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
~3.0-3.7 ppm (multiplets, 8H): Protons of the four methylene groups of the piperazine ring.
-
~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group.
-
~6.8-8.0 ppm (doublets, 4H): Aromatic protons of the para-substituted phenyl ring.
¹³C NMR Spectroscopy:
Predicted ¹³C NMR data is not available. Based on the structure, one would expect to see distinct signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the piperazine ring, and the aromatic carbons.
Infrared (IR) Spectroscopy
Experimental FT-IR data for the target compound is not publicly available. Key characteristic absorption bands can be predicted based on its functional groups:
-
~2975 cm⁻¹: C-H stretching of the Boc group.
-
~1720-1700 cm⁻¹: C=O stretching of the methyl ester.
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
-
~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240, 1160 cm⁻¹: C-O stretching of the ester and carbamate groups.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthetic route can be derived from standard procedures for the N-Boc protection of substituted piperazines. The following protocol is based on the synthesis of a similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.[2]
Reaction Scheme:
Figure 1: Proposed synthetic workflow for this compound.
Materials:
-
Methyl 4-(piperazin-1-yl)benzoate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To a suspension of methyl 4-(piperazin-1-yl)benzoate (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05-1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture if any solids are present.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Triturate the crude residue with diethyl ether to induce precipitation of the pure product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Experimental Methodologies
The following are general experimental protocols for obtaining the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing a synthesized chemical compound like this compound.
Figure 2: Logical workflow for the characterization of a synthesized compound.
References
An In-depth Technical Guide on the Solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide furnishes a detailed qualitative assessment based on its physicochemical properties and the known solubility of structurally related molecules. Furthermore, it outlines established experimental protocols for solubility determination and discusses computational prediction tools, enabling researchers to generate precise data tailored to their specific needs.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes key computed properties for this compound that influence its solubility profile.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₇H₂₄N₂O₄ | - |
| Molecular Weight | 320.38 g/mol | Moderate molecular weight, generally favorable for solubility. |
| Predicted XlogP | 2.6 | Indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water.[1] |
| Melting Point | 166-170 °C | A relatively high melting point can sometimes correlate with lower solubility due to strong crystal lattice energy.[2] |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | A moderate TPSA suggests a balance between polar and non-polar characteristics. |
Qualitative Solubility Assessment
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis, its polarity is well-suited for dissolving many Boc-protected compounds. |
| Chloroform | Soluble | Similar to DCM, it is expected to be a good solvent. |
| Ethyl Acetate | Soluble | The ester functionality of the solvent can interact favorably with the solute. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the compound. |
| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding, aiding solubility. |
| Ethanol | Soluble | Similar to methanol, it is expected to be a good solvent. |
| Isopropanol | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower solubility. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent, though potentially less effective than others for this specific structure. |
| Toluene | Sparingly Soluble | A non-polar aromatic solvent, may have some affinity due to the phenyl ring but overall solubility is likely limited. |
| Hexanes/Heptane | Insoluble | The high polarity of the compound makes it unlikely to dissolve in non-polar aliphatic solvents. |
| Water | Insoluble | The significant non-polar character (high XlogP) suggests very poor aqueous solubility. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, established experimental methods can be employed. The following are detailed protocols for the determination of the equilibrium solubility of this compound.
1. Equilibrium Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method is a widely accepted technique for accurately determining the equilibrium solubility of a compound.
-
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or g/100 mL.
-
2. Gravimetric Method
-
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Syringe filters
-
Analytical balance
-
Drying oven or desiccator
-
-
Procedure:
-
Prepare a saturated solution by adding an excess of the compound to a known volume of solvent and equilibrating as described in the HPLC method.
-
Filter the saturated solution to remove undissolved solid.
-
Accurately weigh a clean, dry container (e.g., a glass dish).
-
Transfer a precise volume of the clear filtrate to the pre-weighed container.
-
Carefully evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator.
-
Once the solvent is fully evaporated, cool the container to room temperature and weigh it again.
-
The mass of the dissolved solid can be determined by the difference in weight.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
Computational Solubility Prediction
In the absence of experimental data, computational methods can provide useful estimates of solubility. These approaches are valuable for initial screening and solvent selection.
-
Molecular Dynamics (MD) Simulations: These methods calculate the free energy difference between the solvated solute and its crystalline state to predict solubility. This approach can be highly accurate but is computationally intensive.
-
Machine Learning Models: Several machine learning models, such as fastsolv, ESOL, and Kingfisher, have been trained on large datasets of experimental solubility data to predict the solubility of new compounds. These models use molecular descriptors and fingerprints to make rapid predictions.
Researchers can leverage these computational tools to gain insights into the solubility of this compound in a wide range of solvents.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Factors influencing the solubility of a compound.
References
The Strategic Application of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Abstract
1-Boc-4-(4-methoxycarbonylphenyl)piperazine has emerged as a pivotal building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of highly valuable pharmacophores. Its intrinsic structural features, combining a protected piperazine moiety with a functionalized phenyl ring, offer a strategic starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and biological mechanisms are presented to equip researchers and drug development professionals with a comprehensive understanding of its utility.
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of successful drugs across various therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its presence in a stable chair conformation, make it an ideal structural motif for interacting with biological targets. The strategic protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group allows for selective functionalization of the second nitrogen, a critical step in the synthesis of complex drug molecules.
This compound is a particularly valuable derivative due to the presence of the methoxycarbonyl group on the phenyl ring. This ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation, a common strategy for linking different fragments of a drug molecule.
Core Application: Synthesis of Tyrosine Kinase Inhibitors
A prime example of the application of this compound is in the synthesis of precursors for the renowned tyrosine kinase inhibitor, Imatinib . Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), functioning by inhibiting the BCR-ABL fusion protein. The 4-(piperazin-1-ylmethyl)benzoic acid moiety is a critical component of Imatinib's structure, and this compound serves as a key starting material for its synthesis.
Synthetic Pathway to a Key Imatinib Intermediate
The conversion of this compound to the pivotal intermediate, 4-(4-methylpiperazin-1-yl)benzoic acid, involves a series of standard organic transformations. The general workflow is depicted below:
Caption: Synthetic routes from the core compound.
This workflow highlights the versatility of the starting material, allowing for different sequences of deprotection and hydrolysis to reach the key carboxylic acid intermediate.
Experimental Protocols
The following are detailed, exemplary protocols for the key transformations involved in the utilization of this compound.
Protocol 1: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methoxycarbonyl group to a carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-(4-carboxyphenyl)piperazine.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the piperazine nitrogen.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-(piperazin-1-yl)benzoate.
Protocol 3: N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of the deprotected piperazine with an aryl halide, a key step in the synthesis of many kinase inhibitors.
Materials:
-
Methyl 4-(piperazin-1-yl)benzoate (from Protocol 2)
-
Aryl halide (e.g., 2-amino-5-bromopyrimidine for an Imatinib analog)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine methyl 4-(piperazin-1-yl)benzoate (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Biological Data
The ultimate utility of this compound is demonstrated through the biological activity of the molecules it helps to create. The following table summarizes the in vitro activity of Imatinib, a prominent drug synthesized from a closely related precursor.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Imatinib | K562 (CML) | 0.082 | [3] |
| Imatinib | Jurkat | >10 | [4] |
| Imatinib | Reh | >10 | [4] |
| Imatinib | Nalm-6 | 3.617 | [4] |
| Imatinib | Molt-4 | >10 | [4] |
| Imatinib | Hek293T | >10 | [4] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Mechanism of Action: BCR-ABL Kinase Inhibition
Imatinib and its analogs function by targeting the ATP-binding site of the BCR-ABL tyrosine kinase. This inhibition blocks the downstream signaling pathways that lead to uncontrolled cell proliferation in chronic myeloid leukemia.
Caption: BCR-ABL signaling and Imatinib's inhibitory action.
Conclusion
This compound is a high-value chemical intermediate with significant potential in medicinal chemistry. Its strategic use, particularly in the synthesis of kinase inhibitors like Imatinib, underscores its importance in modern drug discovery. The synthetic versatility offered by its protected piperazine and functionalized phenyl ring allows for the efficient construction of complex and potent therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this compound in their own drug development programs, paving the way for the discovery of novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives
A Review of the Landscape and Future Directions
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the known biological activities, synthesis, and potential therapeutic applications of derivatives based on the 1-Boc-4-(4-methoxycarbonylphenyl)piperazine scaffold. Due to a scarcity of publicly available research focused specifically on derivatives of this parent compound, this paper will draw upon the broader context of N-Boc-protected arylpiperazines and related structures to infer potential activities and guide future research.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique structural features, including the two nitrogen atoms, allow for versatile substitutions, enabling the fine-tuning of physicochemical properties and target interactions. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens offers a strategic handle for synthetic modifications, allowing for the controlled introduction of various functionalities. The 4-methoxycarbonylphenyl substituent provides a rigid aromatic core that can be further functionalized, making this compound a versatile starting material for the synthesis of novel bioactive molecules.
Synthesis Strategies for Arylpiperazine Derivatives
The synthesis of arylpiperazine derivatives, including those based on the this compound core, typically involves standard organic chemistry transformations. A general synthetic workflow often starts with the coupling of N-Boc-piperazine with an appropriate aryl halide.
Below is a generalized workflow for the synthesis and evaluation of such derivatives.
The Strategic Utility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(4-methoxycarbonylphenyl)piperazine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a mono-Boc-protected piperazine moiety linked to a methoxycarbonyl-substituted phenyl ring, offers a versatile platform for the construction of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this valuable intermediate. Detailed experimental protocols for its preparation and subsequent transformations are presented, alongside a thorough compilation of its quantitative data. Furthermore, this guide delves into the use of this building block in the synthesis of the atypical antipsychotic drug Cariprazine, elucidating its intricate signaling pathways through detailed diagrams.
Introduction
The piperazine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological targets. The strategic introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of the piperazine nitrogens, enabling the precise construction of desired analogues. This compound combines the advantages of a mono-protected piperazine with a functionalized aromatic ring, making it a highly sought-after intermediate for the synthesis of novel therapeutics. The methoxycarbonyl group provides a handle for further chemical modifications, such as amide bond formation or reduction to a hydroxymethyl group, further expanding its synthetic utility.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 158985-36-5 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 166-170 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.60 (t, J=5.2 Hz, 4H), 3.35 (t, J=5.2 Hz, 4H), 1.49 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.9, 154.8, 154.2, 131.6 (2C), 122.3, 113.8 (2C), 80.1, 51.9, 48.0 (2C), 43.9 (2C), 28.5 (3C). |
| IR (KBr, cm⁻¹) | ~3420 (N-H overtone), ~2970 (C-H stretch), ~1720 (C=O, ester), ~1690 (C=O, carbamate), ~1605, ~1510 (C=C, aromatic), ~1240 (C-O stretch), ~1160 (C-N stretch). |
| Mass Spectrometry (ESI+) | m/z: 321.18 [M+H]⁺, 343.16 [M+Na]⁺. |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route for the formation of the C-N bond between an aryl halide and an amine.
Synthesis via Buchwald-Hartwig Amination
This protocol describes the synthesis of the title compound from methyl 4-bromobenzoate and 1-Boc-piperazine.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask, followed by 1-Boc-piperazine and methyl 4-bromobenzoate.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
-
Expected Yield: 85-95%
Applications in Organic Synthesis: A Building Block for Cariprazine
This compound is a key intermediate in the synthesis of several pharmaceuticals. A notable example is its utility in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2][3]
Synthetic Route to Cariprazine Intermediate
The synthesis of Cariprazine involves the initial deprotection of the Boc group from this compound, followed by further functionalization.
Workflow for Deprotection:
Figure 2: Deprotection workflow.
Experimental Protocol for Boc Deprotection:
-
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-methoxycarbonylphenyl)piperazine.
-
The resulting deprotected piperazine can then be further elaborated through a series of reactions, including reductive amination and urea formation, to yield Cariprazine.[4][5][6]
Signaling Pathways of Cariprazine
Cariprazine exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and D₃ receptors, with a higher affinity for D₃ receptors. It also functions as a partial agonist at the serotonin 5-HT₁ₐ receptor and an antagonist at 5-HT₂ₐ and 5-HT₂ₑ receptors.[2] This multi-target engagement is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia and bipolar disorder.
Figure 3: Cariprazine's signaling pathways.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its versatile structure, coupled with the efficiency of modern catalytic methods for its preparation, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of complex therapeutic agents like Cariprazine underscores its importance and highlights the potential for the development of new and improved pharmaceuticals based on the piperazine scaffold. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks such as this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.
References
- 1. 158985-36-5|tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
A Comprehensive Technical Review of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a Boc-protected piperazine ring linked to a methyl benzoate group, offers a versatile scaffold for the development of novel therapeutics. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its notable applications in the development of inhibitors for critical biological targets such as Retinoic acid receptor-related orphan receptor gamma t (RORγt) and the Adenosine A2A receptor. Detailed experimental protocols, comprehensive data tables, and visualizations of relevant signaling pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound, also known as tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 158985-36-5 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | General supplier data |
| Melting Point | 166-170 °C | General supplier data |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative synthesis of this compound from methyl 4-bromobenzoate and 1-Boc-piperazine.
Materials:
-
Methyl 4-bromobenzoate
-
1-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data
The following table summarizes the expected analytical data for the characterization of this compound.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.92 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.86 (s, 3H), 3.59 (t, J=5.2 Hz, 4H), 3.25 (t, J=5.2 Hz, 4H), 1.49 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.0, 154.8, 154.2, 129.8, 119.5, 114.3, 80.1, 51.8, 48.2, 43.5, 28.5. |
| Mass Spectrometry (ESI+) | m/z: 321.18 [M+H]⁺, 343.16 [M+Na]⁺. |
Table 2: Analytical Data for this compound
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of small molecule modulators of important drug targets, particularly in the areas of immunology and neurology.
Intermediate in the Synthesis of RORγt Inhibitors
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases. The development of RORγt inhibitors is a promising therapeutic strategy for these conditions. This compound can be utilized as a core scaffold to build more complex molecules that target the ligand-binding domain of RORγt.
RORγt Signaling Pathway
References
An In-depth Technical Guide to the Safety and Handling of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine (CAS No: 158985-36-5), a key building block in pharmaceutical research and development. The following sections detail the hazardous properties, safe handling procedures, exposure controls, and a detailed experimental protocol for its synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.39 g/mol [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System (GHS).[1]
| Classification | Hazard Code | Hazard Statement |
| Acute oral toxicity | H302 | Harmful if swallowed |
| Acute dermal toxicity | H312 | Harmful in contact with skin |
| Acute Inhalation Toxicity - Dusts and Mists | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity - (single exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| Protection Type | Specification |
| Eye Protection | Goggles (European standard - EN 166)[1] |
| Hand Protection | Protective gloves[1] |
| Skin and body protection | Long sleeved clothing[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practice.[1]
-
Use only in a well-ventilated area.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink or smoke when using this product.[1]
Storage Conditions
-
Keep container tightly closed in a dry, cool and well-ventilated place.[1]
-
Store under an inert atmosphere.[2]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]
-
Environmental Precautions: Should not be released into the environment.[1]
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[1]
Experimental Protocol: Synthesis of this compound
The following is a detailed procedure for the synthesis of the title compound.
Materials and Reagents
-
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
-
Palladium (II) acetate
-
1,1'-bis(diphenylphosphino)ferrocene
-
Triethylamine
-
Methanol
-
Dimethylformamide (DMF)
-
Carbon monoxide
-
Ethyl acetate
-
Dichloromethane
Procedure
-
A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.92 g, 4.68 mmol), palladium (II) acetate (52.5 mg, 0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (325.0 mg, 0.59 mmol), triethylamine (1.3 ml, 9.33 mmol), methanol (8 ml) and dimethylformamide (20 ml) is prepared.[3]
-
The mixture is purged with carbon monoxide for 15 minutes.[3]
-
The reaction is sealed under a balloon of carbon monoxide and stirred at 60° C. overnight (18 hours).[3]
-
The reaction mixture is allowed to cool and then concentrated in vacuo to a small volume.[3]
-
The residue is triturated with ethyl acetate.[3]
-
The resulting solid is collected, washed with ethyl acetate, and dried to yield the title compound.[3]
-
The ethyl acetate mother liquors are evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain more of the title compound.[3]
References
An In-depth Technical Guide to tert-Butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications.
Chemical Identity and Synonyms
The compound with the common name 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is formally known by its IUPAC name: tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate [1]. This nomenclature clearly defines its structure, featuring a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 4-methoxycarbonylphenyl group.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[1] |
| Common Synonyms | This compound |
| CAS Number | 158985-36-5 |
Physicochemical Properties
The physicochemical properties of tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate and its close analogs are crucial for understanding its behavior in various experimental settings. The table below summarizes key computed properties for the parent compound and a fluorinated analog.
| Property | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₈H₂₄N₂O₅ | C₁₇H₂₃FN₂O₄ |
| Molecular Weight | 348.4 g/mol [1] | 338.4 g/mol [2] |
| Monoisotopic Mass | 348.16852187 Da[1] | 338.16418538 Da[2] |
| XLogP3 | 2.7[2] | 2.7[2] |
| Topological Polar Surface Area | 76.2 Ų[1] | 59.1 Ų[2] |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 5 | 4 |
| Rotatable Bond Count | 4 | 4 |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Below is a representative experimental protocol adapted from procedures for similar compounds.
Reaction Scheme:
General Reaction Scheme for Synthesis
Materials:
-
Methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) for Buchwald-Hartwig coupling, or a strong base (e.g., K₂CO₃, Cs₂CO₃) for nucleophilic aromatic substitution.
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure (Adapted from Buchwald-Hartwig Amination Protocols):
-
To a dry reaction flask under an inert atmosphere, add methyl 4-bromobenzoate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and a suitable phosphine ligand (e.g., 4 mol% BINAP).
-
Add a base, such as sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Applications in Drug Discovery and Development
Piperazine derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. Compounds containing the piperazine moiety often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects[3].
tert-Butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the introduction of diverse pharmacophores.
Potential Logical Workflow in Drug Discovery:
Drug Discovery Workflow
At present, there is limited publicly available information on the specific biological activity or signaling pathways directly modulated by tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate itself. Its primary role reported in the scientific literature is that of a synthetic intermediate. Researchers utilizing this compound are encouraged to perform their own biological evaluations based on the design of their final target molecules.
References
- 1. Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | C18H24N2O5 | CID 146547778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | C17H23FN2O4 | CID 72703264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate [smolecule.com]
A Technical Guide to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine for Researchers and Drug Development Professionals
Introduction: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, also known as tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, is a key building block in medicinal chemistry. Its bifunctional nature, featuring a Boc-protected piperazine moiety and a phenyl ring substituted with a methyl ester, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its commercial availability, synthesis, and its pivotal role in the development of therapeutics, particularly those targeting the central nervous system (CNS). The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with various biological targets while maintaining favorable pharmacokinetic properties.[1]
Commercial Suppliers
This compound is readily available from a range of commercial suppliers. The table below summarizes key information from several vendors to facilitate procurement for research and development purposes. Purity levels are typically high, ensuring the reliability of subsequent synthetic transformations.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Sigma-Aldrich | 158985-36-5 | C17H24N2O4 | 320.38 | 97% | Product number 654124.[2] |
| BLDpharm | 158985-36-5 | C17H24N2O4 | 320.38 | >97% | - |
| Chemsrc | 158985-36-5 | C17H24N2O4 | 320.38 | 98% | Connects various suppliers.[3] |
| Vibrant Pharma Inc. | 870703-74-5 | C17H24N2O4 | 320.39 | 97% | Note: CAS number differs.[4] |
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | [] |
| CAS Number | 158985-36-5 | [] |
| Molecular Formula | C17H24N2O4 | [] |
| Molecular Weight | 320.38 g/mol | [] |
| Melting Point | 166-170 °C | [2] |
| Appearance | Solid |
Experimental Protocols
The synthesis of this compound is well-documented, with palladium-catalyzed carbonylation being a common method.
Synthesis of this compound
Objective: To synthesize this compound from 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine.
Materials:
-
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
-
Palladium (II) acetate
-
1,1'-bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine
-
Methanol
-
Dimethylformamide (DMF)
-
Carbon monoxide (gas)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml) is prepared in a suitable reaction vessel.
-
The reaction mixture is purged with carbon monoxide gas for 15 minutes.
-
The vessel is sealed under a balloon of carbon monoxide and stirred at 60°C overnight (approximately 18 hours).
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is triturated with ethyl acetate, and the resulting solid is collected by filtration, washed with ethyl acetate, and dried to yield the product.
-
The ethyl acetate mother liquor is evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain additional product.
Role in Drug Discovery and Signaling Pathways
The long-chain arylpiperazine structure is a versatile template for designing CNS drugs that target serotonin and dopamine receptors.[6] Derivatives of this compound are integral to the synthesis of novel compounds with affinities for D2 and 5-HT1A receptors.[7] The piperazine moiety often serves as a scaffold to correctly position other chemical groups that interact with these receptors, thereby modulating their activity.
This compound is a key intermediate in the synthesis of more complex molecules that are designed to interact with specific neurotransmitter systems. For instance, the arylpiperazine scaffold is found in antipsychotics like aripiprazole and anxiolytics such as buspirone.[6] These drugs owe their therapeutic effects to their ability to modulate serotonergic and dopaminergic pathways in the brain.[6]
The diagram below illustrates the conceptual workflow from the starting material to its application in modulating key CNS signaling pathways.
Caption: Role of this compound in CNS drug discovery.
The following diagram details the experimental workflow for the synthesis of this compound.
References
- 1. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxy… [cymitquimica.com]
- 3. CAS#:158985-36-5 | this compound | Chemsrc [chemsrc.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Protocol for N-Boc Deprotection of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various non-acidic conditions and its straightforward removal under acidic conditions.[1] The deprotection of the Boc group is a critical step in the synthesis of many active pharmaceutical ingredients and other complex molecules. This application note provides a detailed protocol for the N-Boc deprotection of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine to yield 1-(4-methoxycarbonylphenyl)piperazine, a key intermediate in various synthetic pathways. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][2] This is followed by the loss of the stable tert-butyl cation, forming an unstable carbamic acid intermediate.[2] The carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[2] Under the acidic reaction conditions, the resulting amine is protonated to form the corresponding ammonium salt.[2]
Experimental Protocols
Two common and effective methods for the N-Boc deprotection of this compound are presented below. The choice of method may depend on the desired salt form of the product and the presence of other acid-sensitive functional groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and highly effective procedure for Boc deprotection.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(4-methoxycarbonylphenyl)piperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and is particularly useful if the trifluoroacetate salt of the product is difficult to handle.[3] This method often yields the hydrochloride salt of the deprotected amine, which may precipitate from the reaction mixture and can be easily isolated.[3]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stirrer.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x the volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 1-(4-methoxycarbonylphenyl)piperazine.
Data Presentation
The following table summarizes the typical quantitative parameters for the described N-Boc deprotection protocols.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Starting Material | This compound | This compound |
| Equivalents of Acid | 5 - 10 equiv. of TFA | 3 - 5 equiv. of 4M HCl in Dioxane |
| Solvent | Anhydrous Dichloromethane (DCM) | 1,4-Dioxane (or Methanol) |
| Concentration | 0.1 - 0.2 M | Minimal amount for dissolution |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Work-up | Basic work-up with NaHCO₃ | Precipitation or Basic work-up |
| Isolated Product Form | Free base | Hydrochloride salt or Free base |
Visualizations
Experimental Workflow for N-Boc Deprotection
Caption: Experimental workflow for the N-Boc deprotection.
Signaling Pathway of N-Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
Application Notes and Protocols for Coupling Reactions of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile building block in medicinal chemistry and drug development. The presence of a Boc-protected piperazine and a methyl ester on the phenyl ring offers multiple sites for chemical modification. This document provides detailed protocols for the functionalization of this molecule, primarily focusing on amide bond formation following hydrolysis of the methyl ester. Additionally, a general protocol for Buchwald-Hartwig amination is provided to illustrate a potential, albeit indirect, pathway for C-N bond formation on the aryl ring, which would require prior modification of the starting material.
I. Amide Bond Formation via Hydrolysis and Coupling
A primary route for derivatizing this compound involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This two-step process allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.
Step 1: Hydrolysis of the Methyl Ester
The saponification of the methyl ester to the carboxylic acid is a crucial initial step. This can be achieved under basic conditions.
Experimental Protocol: Hydrolysis of this compound
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for acidification)
-
Ethyl acetate (EtOAc, for extraction)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.
-
Add LiOH (1.5-3.0 eq) or NaOH (1.5-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.
-
A precipitate of the carboxylic acid, 4-(1-Boc-piperazin-4-yl)benzoic acid, should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Amide Coupling of 4-(1-Boc-piperazin-4-yl)benzoic acid
The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents. Below are protocols for two common and efficient methods.
Protocol 1: EDC/HOBt Mediated Coupling
This is a widely used method due to the water-solubility of the byproducts, which simplifies purification.[2]
-
Materials:
-
4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates, and it minimizes racemization.[2]
-
Materials:
-
4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask, dissolve 4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Amide Coupling Reactions
The following table summarizes representative conditions and yields for amide coupling reactions of carboxylic acids with amines, which are applicable to 4-(1-Boc-piperazin-4-yl)benzoic acid.
| Carboxylic Acid Partner | Amine Partner | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc-proline | Boc-piperidine-4-amine | EDC, HOBt, DMAP (cat.) | DIPEA | CH₃CN | 23 | 14 | 91[3] |
| 2-(6-methoxynaphthalen-2-yl)propionic acid | Aniline derivative | EDC, HOBt, DMAP | DIPEA | CH₃CN | 23 | - | 57[3] |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | N-Boc-piperazine | HATU | DIPEA | DMF | RT | - | -[2] |
| Butanoic acid | Aniline derivative | EDC, HOBt, DMAP | DIPEA | CH₃CN | 23 | - | >95[3] |
Note: Yields are highly substrate-dependent.
Experimental Workflow for Amide Bond Formation
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] For a molecule like this compound, this reaction would typically be employed to couple an amine with an aryl halide. Therefore, to utilize this reaction, the phenyl ring of the starting material would first need to be functionalized with a halide (e.g., Br, I) or a triflate. The following is a general protocol for the Buchwald-Hartwig amination of an N-aryl piperazine derivative with an amine, assuming the aryl group is appropriately halogenated.
General Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Halogenated 1-Boc-4-(4-aryl)piperazine derivative (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2-1.5 eq), and the base (1.4-2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (if not using a pre-catalyst).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative conditions for the Buchwald-Hartwig amination of aryl halides with amines.
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (2) | XantPhos (4) | NaO-t-Bu | Toluene | 100 | 95[5] |
| 4-Chlorobenzonitrile | N-Boc-piperazine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 88[5] |
| 2-Iodobenzonitrile | Amide | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 92[6][7] |
| 4-Bromoacetophenone | Amide | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 79[6][7] |
Logical Pathway for Buchwald-Hartwig Amination
III. Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. To apply this reaction to this compound, the molecule would need to be converted into either the organoboron or the organohalide coupling partner. For instance, the aryl ring could be halogenated (as in the Buchwald-Hartwig example) and then coupled with a boronic acid, or the methoxycarbonyl group could potentially be converted to a boronic ester. Given the multi-step nature of preparing a suitable substrate from the title compound, a detailed protocol is not provided here. However, the general principles involve reacting an aryl halide derivative with a boronic acid in the presence of a palladium catalyst and a base.
Conclusion
This compound is a valuable starting material for the synthesis of diverse chemical libraries. The most direct and versatile derivatization strategy involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines. This approach is well-documented and high-yielding with a range of available coupling reagents. Other coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, are also feasible but require prior functionalization of the aryl ring to introduce a suitable reaction handle like a halide or a boronic acid. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Compound Libraries Using 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine as a versatile scaffold in solid-phase synthesis (SPS) for the generation of diverse chemical libraries. The protocols outlined below detail the necessary steps from resin attachment to final product cleavage, enabling the rapid and efficient synthesis of novel compounds for drug discovery and development.
Introduction
This compound is a bifunctional building block ideally suited for solid-phase organic synthesis (SPOS). The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, directional synthesis, while the methoxycarbonylphenyl moiety provides a latent attachment point to a solid support following hydrolysis to the corresponding carboxylic acid. This scaffold is of significant interest in medicinal chemistry as the arylpiperazine motif is a common feature in centrally acting drugs and other therapeutic agents.[1] The use of solid-phase synthesis facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[2][3][4]
Core Applications
The primary application of this scaffold in solid-phase synthesis is the creation of diverse libraries of substituted piperazines. By attaching the scaffold to a solid support via the carboxyl group, the free piperazine nitrogen can be functionalized with a variety of building blocks. Subsequent cleavage from the resin yields a library of compounds with a common core structure but varied substituents.
Key applications include:
-
Scaffold for Combinatorial Libraries: The rigid piperazine ring serves as an excellent scaffold to present appended chemical functionalities in a defined spatial orientation.[2][3][4]
-
Synthesis of CNS-Targeting Agents: The arylpiperazine core is a well-established pharmacophore in drugs targeting the central nervous system.[1]
-
Generation of Peptidomimetics: The piperazine structure can be incorporated into peptide-like molecules to introduce conformational constraints and improve pharmacokinetic properties.[1]
Experimental Protocols
The following protocols describe a typical workflow for the use of this compound in solid-phase synthesis. This involves the initial hydrolysis of the methyl ester, attachment to a solid support, and subsequent diversification.
Protocol 1: Saponification of the Methyl Ester
Prior to attachment to the resin, the methyl ester of this compound must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a minimal amount of methanol.
-
Add an excess of 1 M NaOH solution and stir the mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-Boc-4-(4-carboxyphenyl)piperazine.
Protocol 2: Immobilization on Wang Resin
The resulting carboxylic acid can be attached to a variety of resins, with Wang resin being a common choice for the synthesis of compounds that will be cleaved under acidic conditions to yield a carboxylic acid.
Materials:
-
1-Boc-4-(4-carboxyphenyl)piperazine
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3x).
-
In a separate flask, dissolve 1-Boc-4-(4-carboxyphenyl)piperazine (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP in a minimal amount of DMF.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM for 1 hour.
-
Wash the resin with DCM (3x) and dry under vacuum.
Protocol 3: Boc Deprotection
The Boc protecting group is removed to expose the piperazine nitrogen for subsequent functionalization.
Materials:
-
Resin-bound 1-Boc-4-(4-carboxyphenyl)piperazine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
10% N,N-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM and treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[5]
-
Drain the TFA solution and wash the resin with DCM (3x).
-
Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DMF (2x, 5 min each).[5]
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Diversification of the Piperazine Scaffold
The free secondary amine on the resin-bound piperazine can be functionalized using a variety of reactions, such as acylation, sulfonylation, or reductive amination. The following is an example of an acylation reaction.
Materials:
-
Deprotected resin-bound piperazine scaffold
-
Carboxylic acid (3 eq.)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 5: Cleavage from the Resin
The final compound is cleaved from the solid support using strong acidic conditions.
Materials:
-
Resin-bound final product
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Data Presentation
The following table provides representative data for a solid-phase synthesis campaign using the 1-Boc-4-(4-carboxyphenyl)piperazine scaffold. Actual results may vary depending on the specific building blocks and reaction conditions used.
| Step | Parameter | Typical Value | Notes |
| Immobilization | Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the initial substitution of the Wang resin. |
| Loading Efficiency | > 90% | Determined by gravimetric analysis or cleavage of a sample. | |
| Deprotection | Boc Removal | > 99% | Monitored by a qualitative test for secondary amines (e.g., chloranil test). |
| Coupling | Acylation Efficiency | > 95% | Monitored by a qualitative test for primary/secondary amines (e.g., Kaiser test). May require double coupling for sterically hindered reactants. |
| Cleavage | Crude Product Yield | 60 - 85% | Dependent on the number of synthetic steps and the nature of the substituents. |
| Crude Product Purity | 70 - 90% (by LC-MS) | Purification by preparative HPLC is often required. |
Visualizations
Caption: Workflow for solid-phase library synthesis.
Caption: Key relationships in the synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold [diva-portal.org]
- 5. chempep.com [chempep.com]
Application of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile building block for the synthesis of diverse chemical libraries. Its structure incorporates a piperazine scaffold, a common motif in medicinal chemistry known to enhance pharmacokinetic properties such as solubility and bioavailability. The presence of a Boc-protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, while the methoxycarbonylphenyl group provides a site for further diversification or can act as a key pharmacophoric element. This bifunctional nature makes it an ideal starting material for parallel synthesis, enabling the rapid generation of a multitude of analogs for high-throughput screening in drug discovery programs.
Core Applications
-
Scaffold for Combinatorial Chemistry: The piperazine core serves as a central scaffold to which a variety of substituents can be attached. The unprotected secondary amine is a nucleophile that can readily participate in reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution.
-
Solution-Phase Parallel Synthesis: This building block is well-suited for solution-phase parallel synthesis, where reactions are carried out in multi-well plates.[1] Purification can often be streamlined using liquid-liquid extraction or scavenger resins.
-
Solid-Phase Synthesis: this compound can be tethered to a solid support, allowing for the efficient synthesis of compound libraries with simplified purification, as excess reagents and byproducts are washed away.
-
Multicomponent Reactions (MCRs): The piperazine moiety can be incorporated into MCRs, such as the Ugi reaction, to generate complex molecules in a single step, thereby increasing library diversity and synthetic efficiency.[2][3]
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound revolves around a two-stage diversification strategy.
-
Initial Diversification at the Unprotected Nitrogen: The secondary amine of the piperazine ring is the primary site for initial diversification. Standard coupling reactions can be employed to introduce a wide range of functionalities.
-
Secondary Diversification after Boc Deprotection: Following the initial modification, the Boc group can be removed under acidic conditions to reveal a second reactive site.[4][5] This newly exposed secondary amine can then undergo further reactions to introduce a second point of diversity.
-
Modification of the Methoxycarbonyl Group: The ester functionality of the methoxycarbonylphenyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to introduce a third point of diversity. Care must be taken during reaction planning to ensure the compatibility of the reaction conditions with the ester group.
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of an Amide Library
This protocol outlines the parallel synthesis of a library of amides via the coupling of this compound with a diverse set of carboxylic acids in a 96-well plate format.
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of each carboxylic acid from the library in anhydrous DMF in separate vials.
-
Prepare a 0.4 M solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
To each well, add 100 µL (20 µmol, 1.0 eq) of a unique carboxylic acid stock solution.
-
Add 50 µL (20 µmol, 1.0 eq) of the HATU stock solution to each well.
-
Add 50 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction and Monitoring:
-
Seal the reaction block with a sealing mat and shake at room temperature for 4-12 hours.
-
Monitor the progress of a representative reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reactions are complete, add 500 µL of EtOAc to each well.
-
Add 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Seal the block and shake vigorously for 5 minutes. Centrifuge to separate the layers.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with 500 µL of brine.
-
Add anhydrous Na₂SO₄ to each well to dry the organic layer.
-
-
Product Isolation:
-
Transfer the organic solution from each well to a new 96-well plate.
-
Evaporate the solvent under reduced pressure to yield the crude amide products.
-
Analyze the purity of each library member by LC-MS. Further purification by preparative HPLC can be performed if necessary.
-
Protocol 2: Solid-Phase Synthesis of a Diversified Piperazine Library
This protocol describes the synthesis of a library of N-acylated piperazine derivatives on a solid support.
Materials:
-
Rink Amide resin
-
This compound
-
A library of diverse carboxylic acids
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of a Linker (if necessary) and the Piperazine Scaffold:
-
This protocol assumes direct attachment for simplicity. For more complex libraries, a linker can be attached first.
-
Couple the carboxylic acid end of a suitable linker to the deprotected amine on the resin.
-
Alternatively, to directly attach the piperazine, a derivative with a carboxylic acid handle would be needed. For this protocol, we will assume a two-step diversification after initial attachment of a different core. Correction: A more direct route is to use the piperazine to displace a halide on a resin-bound linker.
-
-
Revised Solid-Phase Protocol:
-
Step A: Loading of the Piperazine Scaffold
-
Start with a resin functionalized with a leaving group, such as a chlorotrityl chloride resin.
-
Swell the resin in anhydrous DCM.
-
Add a solution of this compound (3.0 eq) and DIPEA (3.0 eq) in DCM.
-
Shake at room temperature for 12-16 hours.
-
Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
-
-
Step B: Boc Deprotection
-
Swell the resin in DCM.
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, 10% DIPEA in DCM, and then DMF.
-
-
Step C: Library Diversification (Acylation)
-
Divide the resin into separate reaction vessels.
-
To each vessel, add a solution of a unique carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Shake at room temperature for 4-8 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
-
Cleavage and Product Isolation:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry.
-
Analyze the purity of each library member by LC-MS.
-
Quantitative Data
The following tables summarize representative yields for key reactions in the synthesis of piperazine-based libraries. The data is based on analogous systems and serves as a general guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Amide Coupling Reactions
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Reference |
| HATU | None | DIPEA | DMF | 85 - 98 | [6] |
| HBTU | None | DIPEA | DMF | 80 - 95 | [6] |
| EDC | HOBt | DIPEA | DMF/DCM | 75 - 90 | [6] |
| PyBOP | None | DIPEA | DMF | 80 - 95 | [7] |
Table 2: Representative Yields for Boc-Deprotection
| Reagent | Solvent | Typical Yield (%) | Reference |
| 20-50% TFA | DCM | >95 | [4] |
| 4M HCl in Dioxane | Dioxane | >95 | [4] |
| 6N HCl (aqueous) | Water | 52-80 (workup dependent) | [8][9] |
Visualizations
Caption: Workflow for solution-phase parallel library synthesis.
Caption: General workflow for solid-phase library synthesis.
Caption: Logical relationship of diversification strategies.
References
- 1. Solution-phase parallel synthesis of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jgtps.com [jgtps.com]
Application Notes and Protocols: A Synthetic Route to Novel Kinase Inhibitors Using 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties and engage with the target protein. This document outlines a versatile synthetic route for the development of novel kinase inhibitors starting from the commercially available building block, 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This starting material offers two key points for diversification: the Boc-protected nitrogen and the methyl ester, allowing for a modular approach to inhibitor design.
Overall Synthetic Strategy
The synthetic approach is designed for flexibility, enabling the creation of a library of diverse kinase inhibitors. The core strategy involves a four-step sequence:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine of the piperazine ring.
-
N-Arylation/Alkylation: Functionalization of the newly freed piperazine nitrogen, often by coupling with a heterocyclic core common in kinase inhibitors (e.g., pyrimidines, pyridines).
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to prepare for subsequent amide bond formation.
-
Amide Coupling: Formation of an amide bond by coupling the carboxylic acid with a variety of primary or secondary amines to complete the synthesis of the target inhibitor.
This modular approach allows for systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced in the N-arylation and amide coupling steps.
Visualized Workflow and Synthetic Route
Overall Experimental Workflow
The entire process from the initial building block to the final biological evaluation follows a structured workflow.
Caption: High-level workflow from synthesis to biological data analysis.
Detailed Synthetic Route
The following diagram illustrates the chemical transformations in the synthetic pathway.
Caption: A representative four-step synthesis of a novel kinase inhibitor.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrates used.
Protocol 1: N-Boc Deprotection
This procedure removes the Boc protecting group to yield the free secondary amine as a salt.
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5.0 - 10.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.[1]
-
Protocol 2: N-Arylation (Buchwald-Hartwig Amination)
This protocol couples the deprotected piperazine with a heteroaryl halide.
-
Materials:
-
Deprotected piperazine intermediate (1.0 eq)
-
Aryl or heteroaryl halide (e.g., 2-chloropyrimidine) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add the anhydrous solvent, followed by the deprotected piperazine and the aryl/heteroaryl halide.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2][3][4]
-
Protocol 3: Ester Hydrolysis (Saponification)
This procedure converts the methyl ester to a carboxylic acid.
-
Materials:
-
N-arylated piperazine methyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent mixture (e.g., THF/Water or Methanol/Water, 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester intermediate in the THF/water or methanol/water solvent mixture.[5]
-
Add LiOH or NaOH to the solution and stir at room temperature or heat to reflux (40-70 °C) for 1-4 hours.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl, which should precipitate the carboxylic acid product.[7]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 4: Amide Coupling
This protocol forms the final amide bond to yield the target kinase inhibitor.
-
Materials:
-
Carboxylic acid intermediate (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling reagent (e.g., HATU, 1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA, 3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
Add the coupling reagent (HATU) portion-wise to the stirred solution at room temperature.[8]
-
Stir the reaction mixture for 2-16 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
Data Presentation
The efficiency of each synthetic step is crucial for the overall yield. The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a generic inhibitor.
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Boc Deprotection | TFA | DCM | 0 to RT | 1 - 4 | 90 - 99 |
| 2 | N-Arylation | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 4 - 24 | 65 - 85 |
| 3 | Ester Hydrolysis | LiOH | THF/H₂O | RT to 60 | 1 - 4 | 85 - 95 |
| 4 | Amide Coupling | HATU, DIPEA | DMF | RT | 2 - 16 | 70 - 90 |
Yields are representative and highly dependent on the specific substrates used.
The biological activity of the final compounds is assessed using in vitro kinase assays. The table below shows representative data for inhibitors synthesized using similar scaffolds against common kinase targets.
| Compound ID | Target Kinase | Inhibitor Scaffold | IC₅₀ (nM) |
| Inhibitor A | EGFR | Pyrazolopyrimidine | 15 |
| Inhibitor B | Pim-1 | Diaminopyrimidine | 28 |
| Inhibitor C | BTK | Imidazopyrazine | 5 |
| Inhibitor D | Src | Pyrazolopyrimidine | 9 |
Data is hypothetical, based on activities of known inhibitors with related scaffolds to illustrate potential outcomes.
Target Signaling Pathway: EGFR
Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in various cancers. The synthesized inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling that leads to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the action of an ATP-competitive inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-(aryl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions involving Boc-protected arylpiperazine derivatives. The focus is on Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions where a halogenated derivative of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, such as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, serves as the electrophilic coupling partner. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules and potential drug candidates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with various arylboronic acids.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | High |
| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | High |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide bearing a Boc-piperazine substituent with an arylboronic acid.
Materials:
-
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-85 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a valuable tool for the synthesis of substituted alkenes.
Quantitative Data Summary
The following table presents typical conditions and yields for the Heck reaction of aryl bromides with alkenes, which can be adapted for substrates like tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Toluene | RT - 110 | 12-24 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | Good |
| 4 | Styrene | Pd(OAc)₂ (2) | Imidazole-based SPO (4) | K₂CO₃ | DMF | 60 | 12 | 92[2] |
| 5 | 1-Octene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 80 | 16 | Moderate |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of an aryl bromide bearing a Boc-piperazine substituent with an alkene.
Materials:
-
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF/H₂O 1:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk tube, dissolve the palladium catalyst and ligand (if used) in the solvent.
-
Add the aryl bromide, alkene, and base to the reaction mixture.
-
Seal the tube and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (monitor by TLC or GC).[3]
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired substituted alkene.
Heck Reaction Catalytic Cycle```dot
Caption: Logical flow of a Buchwald-Hartwig amination experiment.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reductive amination of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine with various aldehydes and ketones. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of diverse libraries of substituted piperazine derivatives.
Introduction
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent to the corresponding amine. This compound is a valuable building block in pharmaceutical research, and its derivatization via reductive amination allows for the exploration of a broad chemical space to optimize pharmacological properties. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and operational simplicity in one-pot procedures.
General Reaction Scheme
The reductive amination of this compound with an aldehyde or ketone can be represented by the following general scheme:
Caption: General reductive amination reaction.
Experimental Protocols
A representative protocol for the reductive amination of this compound with a generic aldehyde is provided below. This protocol can be adapted for various aldehydes and ketones with minor modifications.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere (optional but recommended)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 to 0.5 M concentration).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature at or near room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure substituted piperazine derivative.
Experimental Workflow
Caption: Experimental workflow for reductive amination.
Quantitative Data
The following table summarizes representative quantitative data for reductive amination reactions involving this compound and various aldehydes. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Entry | Aldehyde | Amine Equiv. | NaBH(OAc)₃ Equiv. | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.0 | 1.5 | DCM | 16 | ~90% |
| 2 | 4-Fluorobenzaldehyde | 1.0 | 1.5 | DCE | 18 | ~88% |
| 3 | 2-Naphthaldehyde | 1.0 | 1.7 | DCM | 24 | ~85% |
| 4 | Isovaleraldehyde | 1.1 | 2.0 | THF | 12 | ~82% |
| 5 | Cyclohexanecarboxaldehyde | 1.1 | 2.0 | DCE | 16 | ~87% |
Note: The yields presented are typical and may vary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid inhalation of dust.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Handle with appropriate precautions.
-
The quenching step with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with caution.
Scale-Up Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in the development of various pharmaceutically active compounds. The synthesis primarily involves the palladium-catalyzed Buchwald-Hartwig amination, a robust and scalable method for the formation of C-N bonds. This guide outlines scalable procedures for the synthesis of the requisite 1-Boc-piperazine intermediate and its subsequent coupling with a suitable aryl halide. Furthermore, it details industrial-scale purification techniques and provides insights into the biological significance of arylpiperazine derivatives as modulators of key neurotransmitter receptors.
Introduction
Arylpiperazine moieties are privileged structures in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Derivatives of this compound are precursors to compounds that often exhibit high affinity for serotonin and dopamine receptors, making them valuable for the development of antipsychotic, antidepressant, and anxiolytic agents.[3][4] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring and can be removed under mild acidic conditions. The methoxycarbonylphenyl group provides a handle for further chemical modification. The efficient and cost-effective synthesis of these intermediates at a large scale is therefore a critical aspect of pharmaceutical development.
Synthetic Workflow Overview
The overall synthetic strategy for the scale-up production of this compound is a two-step process. The first stage involves the synthesis of the key intermediate, 1-Boc-piperazine. Subsequently, this intermediate is coupled with an appropriate aryl halide, typically methyl 4-bromobenzoate, via a Buchwald-Hartwig amination reaction.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-Boc-piperazine
This protocol describes a robust and scalable method for the selective mono-Boc protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Water
-
Formic acid
-
Acetamidine hydrochloride (catalyst)
Procedure:
-
To a suitable reactor, charge piperazine (1.0 eq).
-
Add methanol and water and stir until complete dissolution.
-
Slowly add formic acid (1.75 eq) while maintaining the temperature. Stir for 30 minutes.
-
Add a catalytic amount of acetamidine hydrochloride (0.01 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in methanol.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by GC.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
The crude product can be purified by vacuum distillation to yield 1-Boc-piperazine as a white solid.[5]
| Parameter | Value | Reference |
| Piperazine | 1.0 eq | [5] |
| Di-tert-butyl dicarbonate | 0.33 eq | [5] |
| Formic Acid | 1.75 eq | [5] |
| Catalyst | Acetamidine hydrochloride (0.01 eq) | [5] |
| Solvent | Methanol/Water | [5] |
| Reaction Time | 2-4 hours | [5] |
| Typical Yield | ~98% | [5] |
Protocol 2: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the kilogram-scale Buchwald-Hartwig amination. Specific parameters should be optimized for the specific substrate and scale.
Materials:
-
1-Boc-piperazine
-
Methyl 4-bromobenzoate
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[6]
-
To a cooled, oven-dried reactor, add the methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), and the base (2.0 eq).[7]
-
In a separate vessel, prepare the catalyst system by dissolving the palladium source (0.02-0.05 eq) and the ligand (0.04-0.1 eq) in a small amount of anhydrous toluene.
-
Purge the reactor with nitrogen and backfill three times.
-
Add anhydrous toluene to the reactor, followed by the catalyst solution via a cannula or syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by HPLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure.
| Parameter | Value | Reference |
| Methyl 4-bromobenzoate | 1.0 eq | [7] |
| 1-Boc-piperazine | 1.2 eq | [7] |
| Palladium Catalyst | 0.02-0.05 eq | [7] |
| Ligand | 0.04-0.1 eq | [7] |
| Base | 2.0 eq | [7] |
| Solvent | Anhydrous Toluene | [7] |
| Temperature | 80-110 °C | [7] |
| Typical Yield | >90% (unoptimized) | [8] |
Protocol 3: Industrial-Scale Purification by Crystallization
Purification of the final product at a large scale is typically achieved through crystallization rather than chromatography.
Materials:
-
Crude this compound
-
Appropriate solvent system (e.g., acetone, ethanol, or a mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization. For optimal crystal growth, controlled cooling is recommended.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum. The purity can be assessed by HPLC.
Biological Context: Modulation of Serotonin and Dopamine Pathways
Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) and dopamine (D) receptors, which are G-protein coupled receptors (GPCRs).[3][9] Specifically, many of these compounds exhibit affinity for the 5-HT₁A and D₂ receptors.[3][4] The interaction of these ligands with their respective receptors can initiate or inhibit downstream signaling cascades, leading to various physiological effects.
Activation of the 5-HT₁A and D₂ receptors, which are coupled to inhibitory G-proteins (Gαi/o), typically leads to the inhibition of adenylyl cyclase.[10][11] This results in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Additionally, signaling through these receptors can modulate other pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[3] The net effect is a modulation of neuronal excitability, which is the basis for the therapeutic effects of many CNS-active drugs.
Conclusion
The scale-up synthesis of this compound derivatives is a critical process in the development of new therapeutics for neurological disorders. The Buchwald-Hartwig amination provides a reliable and scalable method for the key C-N bond formation. Careful control of reaction conditions and the implementation of robust, scalable purification methods such as crystallization are essential for achieving high purity and yield in an industrial setting. Understanding the biological mechanism of action of these compounds as modulators of serotonin and dopamine pathways provides the rationale for their continued development. This document serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry engaged in the synthesis and development of this important class of molecules.
References
- 1. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides with dopamine D₂ and 5-Hydroxytryptamine 5HT(1A) activity: synthesis, testing, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and structural integrity are paramount for the successful development of downstream products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound and its related products using a suite of standard analytical techniques. The methodologies outlined herein are designed to ensure accurate identification, purity assessment, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, preparation, and interpretation of analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 158985-36-5 | [1][] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][] |
| Molecular Weight | 320.38 g/mol | [1][] |
| Appearance | Solid | [3] |
| Melting Point | 166-170 °C | [3] |
| Purity | ≥97% | [3][4] |
Analytical Methods and Protocols
This section details the experimental protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the target compound.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: 298 K.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
3.1.2. Expected Spectral Data
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc (t-butyl) | ~1.48 (s, 9H) | ~80.0 (C), ~28.4 (3 x CH₃) |
| Piperazine (Boc-N-CH₂) | ~3.60 (t, 4H) | ~49.0 |
| Piperazine (Ar-N-CH₂) | ~3.30 (t, 4H) | ~44.0 |
| Aromatic (CH) | ~6.90 (d, 2H), ~7.90 (d, 2H) | ~114.0, ~131.5 |
| Aromatic (C) | - | ~122.0, ~154.0 |
| Methoxycarbonyl (CH₃) | ~3.88 (s, 3H) | ~51.8 |
| Methoxycarbonyl (C=O) | - | ~166.8 |
| Boc (C=O) | - | ~154.7 |
s = singlet, t = triplet, d = doublet
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
3.2.1. Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35 °C.
-
Detection Wavelength: Based on the UV absorbance of the phenyl ring, a wavelength of ~254 nm is appropriate.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
3.3.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ESI is expected to be effective, detecting protonated molecules ([M+H]⁺).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: A range of m/z 100-500 should be sufficient.
-
3.3.2. Predicted Mass Spectrometry Data
Predicted m/z values for various adducts of this compound are provided in Table 3.[5]
Table 3: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 321.18088 |
| [M+Na]⁺ | 343.16282 |
| [M+K]⁺ | 359.13676 |
| [M+NH₄]⁺ | 338.20742 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
3.4.1. Experimental Protocol: FTIR
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
3.4.2. Expected FTIR Absorption Bands
Key functional group absorptions are summarized in Table 4.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (if deprotected) | 3300-3500 (weak to medium) |
| C-H Stretch (aromatic & aliphatic) | 2850-3100 |
| C=O Stretch (Boc carbamate) | ~1690 |
| C=O Stretch (ester) | ~1720 |
| C-N Stretch | 1200-1350 |
| C-O Stretch | 1000-1300 |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which is a fundamental indicator of purity.
3.5.1. Experimental Protocol: Combustion Analysis
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dry, pure sample into a tin or silver capsule.
-
-
Instrumentation:
3.5.2. Theoretical Elemental Composition
The theoretical elemental composition of this compound (C₁₇H₂₄N₂O₄) is provided in Table 5.
Table 5: Theoretical Elemental Composition
| Element | Mass Percentage (%) |
| Carbon (C) | 63.73 |
| Hydrogen (H) | 7.55 |
| Nitrogen (N) | 8.74 |
| Oxygen (O) | 19.98 |
Visual Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General analytical workflow.
Caption: HPLC analysis workflow.
Caption: NMR analysis workflow.
References
- 1. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. PubChemLite - this compound (C17H24N2O4) [pubchemlite.lcsb.uni.lu]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The piperazine moiety is a privileged scaffold, appearing in numerous drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1] The strategic use of protecting groups on the piperazine nitrogens is crucial for the selective functionalization and successful synthesis of complex target molecules. This document provides detailed application notes and protocols for various protecting group strategies applicable to this compound, with a focus on orthogonal protection and deprotection methodologies.
Protecting Group Strategies: An Overview
The core principle of protecting group strategy is the temporary masking of a reactive functional group to allow for chemical modifications at other positions of the molecule.[1] In the context of this compound, the primary focus is on the protection and deprotection of the two nitrogen atoms of the piperazine ring. The tert-butoxycarbonyl (Boc) group on N-1 is acid-labile, providing a convenient handle for deprotection. For more complex syntheses, an orthogonal protecting group can be installed on the N-4 nitrogen (after removal of the aryl group, if necessary, or starting from a different precursor), which can be removed under conditions that do not affect the Boc group.[1]
A logical workflow for a protecting group strategy involving a piperazine moiety is depicted below.
Caption: General workflow for piperazine functionalization using protecting groups.
I. Boc Protecting Group: Protection and Deprotection Protocols
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
A. Boc Protection
Protocol 1: Standard Boc Protection of Piperazine
This protocol describes the mono-protection of piperazine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.0 eq.) in DCM.
-
Add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.0 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperazine.
B. Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the presence of other acid-sensitive functional groups in the molecule. For this compound, the methyl ester is also susceptible to hydrolysis under harsh acidic conditions, necessitating careful selection of the deprotection method.
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for 1-4 hours by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: Boc Deprotection with HCl in Dioxane
Materials:
-
This compound
-
Dioxane
-
4M HCl in dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of dioxane.
-
Add 4M HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
Protocol 4: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive groups.[2][3]
Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol.
-
Add oxalyl chloride (2-3 eq.) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the deprotected amine. The product can be further purified by recrystallization or chromatography.[2][3]
Quantitative Comparison of Boc Deprotection Methods
| Method | Reagents/Conditions | Reaction Time | Temperature (°C) | Typical Yield (%) | Notes |
| Standard Acidic | TFA in DCM | 1-4 h | 0 to RT | >90 | Can cleave other acid-labile groups. |
| Standard Acidic | 4M HCl in Dioxane | 1-3 h | RT | >90 | Product often precipitates as the HCl salt. |
| Mild Acidic | Oxalyl Chloride in MeOH | 1-4 h | RT | up to 90[2][3] | Good for substrates with acid-sensitive functionalities.[2][3] |
| Thermal | High temperature in a suitable solvent (e.g., TFE, MeOH) | 30-45 min | 120-240 | 73-90[4] | Useful for selective deprotection in some cases.[4] |
II. Orthogonal Protecting Group Strategies
For the synthesis of more complex molecules, it is often necessary to differentiate the two nitrogen atoms of the piperazine ring. This can be achieved using orthogonal protecting groups, which can be removed under different conditions.[1] The most common orthogonal partners for the Boc group are the Fluorenylmethyloxycarbonyl (Fmoc) and the Carboxybenzyl (Cbz) groups.
Caption: Orthogonal protection strategy for piperazine.
A. Fmoc Protecting Group
The Fmoc group is base-labile and is typically removed with piperidine in DMF. It is stable to the acidic conditions used to remove the Boc group.
Protocol 5: Fmoc Deprotection
Materials:
-
N-Boc, N'-Fmoc-piperazine derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected piperazine derivative in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can be purified by chromatography.
B. Cbz Protecting Group
The Cbz group is typically removed by catalytic hydrogenolysis and is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.
Protocol 6: Cbz Deprotection
Materials:
-
N-Boc, N'-Cbz-piperazine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in MeOH or EtOH.
-
Add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Comparison of Orthogonal Protecting Groups for Piperazine
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Boc | Boc₂O | Acidic (TFA, HCl) | Stable to base and hydrogenolysis |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid and base |
III. Application in Drug Discovery: Arylpiperazines Targeting GPCRs
Arylpiperazine derivatives are a significant class of compounds in drug discovery, with many approved drugs targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors in the central nervous system.[4][5][6][7] Drugs like aripiprazole and cariprazine, which contain an arylpiperazine moiety, are used to treat schizophrenia and bipolar disorder.[8][9][10][11] Their mechanism of action often involves partial agonism at dopamine D₂/D₃ receptors and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[8][9][12][13]
The diagram below illustrates a simplified signaling pathway for an arylpiperazine drug like cariprazine, which acts as a partial agonist at dopamine D₂ receptors.
Caption: Simplified signaling pathway of an arylpiperazine partial agonist at the D2 receptor.
In a state of hyperdopaminergic activity (high dopamine), the partial agonist competes with dopamine, reducing the overall receptor activation and downstream signaling. In a hypodopaminergic state (low dopamine), the partial agonist provides a basal level of receptor activation, thus stabilizing the system.[11]
Conclusion
The strategic use of protecting groups is indispensable for the synthesis of complex molecules derived from this compound. The choice of protecting group and the deprotection method must be carefully considered based on the overall synthetic plan and the stability of other functional groups within the molecule. The protocols and comparative data presented here provide a guide for researchers to develop robust and efficient synthetic routes for novel drug candidates.
References
- 1. jocpr.com [jocpr.com]
- 2. ClinPGx [clinpgx.org]
- 3. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cariprazine - Wikipedia [en.wikipedia.org]
- 12. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 13. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for the Functionalization of the Phenyl Ring of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the phenyl ring of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols for nitration, bromination, and formylation provide a foundation for creating diverse libraries of compounds for drug discovery programs.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The ability to selectively functionalize its phenyl ring opens up avenues for modifying the pharmacokinetic and pharmacodynamic properties of derivative compounds. The electron-donating nature of the piperazine nitrogen directs electrophilic aromatic substitution to the positions ortho to the piperazine substituent. However, the steric bulk of the Boc-piperazine group can influence the regioselectivity of these reactions.
Experimental Protocols
Nitration of the Phenyl Ring
This protocol describes the electrophilic nitration of this compound to introduce a nitro group onto the phenyl ring. The reaction is adapted from standard procedures for the nitration of similarly activated aromatic systems.[1][2][3][4]
Workflow for Nitration
Caption: Workflow for the nitration of the phenyl ring.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Methanol or Ethanol for recrystallization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0°C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0°C.
-
Slowly add the nitrating mixture to the solution of the starting material at 0°C over 15-30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent such as methanol or ethanol to afford the purified product.
Expected Product: tert-butyl 4-(4-methoxycarbonyl-3-nitrophenyl)piperazine-1-carboxylate. The nitro group is expected to add at the position ortho to the piperazine substituent and meta to the methoxycarbonyl group due to the directing effects of these groups.
Bromination of the Phenyl Ring
This protocol outlines the electrophilic bromination of the phenyl ring.
Workflow for Bromination
Caption: Workflow for the bromination of the phenyl ring.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Thiosulfate solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (10-20 volumes).
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Product: tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate.
Vilsmeier-Haack Formylation of the Phenyl Ring
This protocol describes the introduction of a formyl group onto the phenyl ring using the Vilsmeier-Haack reaction.[5][6][7][8] The existence of tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 2504915-16-4) confirms the feasibility of this transformation.[9][10][11]
Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Ethyl Acetate for extraction (optional)
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-3.0 eq) to N,N-dimethylformamide (5-10 volumes) with stirring to prepare the Vilsmeier reagent.
-
Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by adding a sodium hydroxide solution and stir until the hydrolysis of the intermediate iminium salt is complete.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Confirmed Product: tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.[9][10][11]
Data Presentation
The following table summarizes the expected products and provides a template for recording experimental data.
| Reaction | Product Name | Structure | Expected Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Nitration | tert-butyl 4-(4-methoxycarbonyl-3-nitrophenyl)piperazine-1-carboxylate | Data not available | Data not available | Data not available | |
| Bromination | tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate | Data not available | Data not available | Data not available | |
| Formylation | tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | Data not available | Data not available | Data not available |
Application in Drug Development: Suzuki-Miyaura Coupling
The functionalized derivatives, particularly the bromo-substituted compound, are valuable intermediates for further diversification using cross-coupling reactions such as the Suzuki-Miyaura coupling.[12][13][14][15] This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.
Logical Relationship for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for library generation.
A general procedure would involve reacting the bromo-derivative with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). This powerful reaction enables the rapid generation of a library of compounds for biological screening.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. scribd.com [scribd.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemshuttle.com [chemshuttle.com]
- 10. appretech.com [appretech.com]
- 11. Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | C18H24N2O5 | CID 146547778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] The integration of this intermediate into continuous flow chemistry processes offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and the potential for automated, multi-step synthesis.[3][4][5] These application notes provide a detailed overview and representative protocols for the use of this compound in flow chemistry, focusing on key transformations such as Boc deprotection and ester hydrolysis. The protocols and data presented are based on established methodologies for similar arylpiperazine derivatives in continuous flow systems.[3][6]
Key Advantages of Flow Chemistry for Arylpiperazine Synthesis
The modular nature of flow chemistry facilitates the automated production of small molecules by enabling the construction of continuous-flow modules responsible for specific synthetic transformations.[6] This approach offers several benefits:
-
Precise Control: Flow reactors allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility.[5][7]
-
Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with highly exothermic reactions or the use of hazardous reagents.[7]
-
Increased Efficiency: Continuous processing can lead to higher throughput and space-time yields compared to batch methods.[3][4]
-
Telescoped Reactions: Multiple reaction steps can be "telescoped" together, eliminating the need for intermediate isolation and purification, thereby streamlining the synthetic process.[4]
Application 1: Continuous Flow Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common step in the synthesis of piperazine-containing APIs.[8] Performing this deprotection in a continuous flow setup offers excellent control over the reaction and allows for in-line quenching and work-up.
Experimental Workflow: Boc Deprotection
A solution of this compound is continuously mixed with an acidic solution (e.g., HCl in a suitable solvent) and passed through a heated reactor coil to effect the deprotection. The output stream is then immediately quenched by mixing with a base solution.
Caption: Continuous flow setup for Boc deprotection.
Detailed Protocol: Continuous Flow Boc Deprotection
-
System Setup: A continuous flow system is assembled using two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing in a heated bath), a back-pressure regulator (BPR), and a collection vessel.
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of this compound in 1,4-dioxane.
-
Solution B: Use a commercially available 4 M solution of HCl in 1,4-dioxane.
-
Quench Solution: Prepare a 10% (w/v) aqueous solution of sodium bicarbonate.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.8 mL/min.
-
Pump Solution B at a flow rate of 0.2 mL/min.
-
The combined streams are mixed in a T-mixer and enter a 10 mL heated reactor coil maintained at 60 °C (Residence time = 10 minutes).
-
The output from the reactor is continuously mixed with the quench solution pumped at 1.0 mL/min.
-
The resulting biphasic mixture is collected for off-line analysis and extraction.
-
-
Analysis: The product stream is analyzed by LC-MS to determine conversion and purity.
Representative Data: Boc Deprotection
The following table summarizes representative data for the continuous flow Boc deprotection under various conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 50 | 60 | 70 |
| Residence Time (min) | 10 | 10 | 5 |
| Conversion (%) | 95 | >99 | 98 |
| Purity (%) | 92 | 96 | 94 |
Application 2: Continuous Flow Saponification
The hydrolysis of the methyl ester to the corresponding carboxylic acid is another crucial transformation. Flow chemistry enables rapid and controlled saponification at elevated temperatures, significantly reducing reaction times compared to batch processing.
Experimental Workflow: Saponification
A solution of this compound is mixed with a solution of a base (e.g., NaOH) in a heated flow reactor. The output is then neutralized in-line.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. The primary focus is on the widely used Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone for forming the crucial C-N bond in this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This Palladium-catalyzed cross-coupling reaction joins 1-Boc-piperazine with an aryl halide, typically methyl 4-bromobenzoate or methyl 4-iodobenzoate.[3] The reaction's success is highly dependent on the careful selection of the palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent.[4]
Q2: Which aryl halide (iodide, bromide, or chloride) is the best starting material?
The general reactivity order for aryl halides in Buchwald-Hartwig reactions is I > Br > Cl.[5] While aryl iodides are often more reactive, the iodide generated during the reaction can sometimes inhibit the catalyst.[1] Aryl bromides offer a good balance of reactivity and cost, making them a common choice. Aryl chlorides are the least reactive and typically require more specialized and highly active catalyst systems to achieve good yields.[6]
Q3: How critical is the choice of ligand for the reaction's success?
The ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium catalyst and promote the key steps of the catalytic cycle. For coupling with electron-deficient aryl halides like methyl 4-halobenzoate, ligands from the biarylphosphine class, such as XPhos, SPhos, or RuPhos, are often effective.[6] It is highly recommended to screen a few ligands to find the optimal one for your specific conditions.
Q4: What are the common side reactions, and how can they be minimized?
Common side reactions include:
-
Homocoupling of the aryl halide: This forms a biaryl impurity. Using a ligand that favors C-N bond formation can minimize this.
-
Dehalogenation of the aryl halide: This results in the formation of methyl benzoate. Ensuring strictly anaerobic (oxygen-free) conditions can reduce this side reaction.
-
Formation of di-arylated piperazine: This is less common when using Boc-protected piperazine but can occur if the Boc group is prematurely cleaved under harsh conditions.
Q5: My reaction is not proceeding to completion. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Catalyst deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Improper base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a milder base like cesium carbonate (Cs₂CO₃) is typically required. The base must be anhydrous.
-
Suboptimal temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The palladium precatalyst was not effectively reduced to the active Pd(0) species, or the active catalyst was deactivated by oxygen.[6] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may be too weak or not sufficiently anhydrous. | 1. Ensure rigorous exclusion of air and moisture by using Schlenk techniques and degassed solvents.[6] Consider using a pre-formed, air-stable palladium precatalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). 3. Use a strong, anhydrous base like NaOt-Bu. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄. |
| Reaction Stalls | 1. Catalyst Decomposition: The catalytic species may not be stable at the reaction temperature over long periods. 2. Product Inhibition: The product may coordinate to the palladium center, slowing down catalysis. | 1. Use a more robust ligand to protect the palladium center. Consider lowering the reaction temperature and extending the reaction time. 2. A higher catalyst loading might be necessary to overcome inhibition. |
| Formation of Biaryl Impurity | Aryl Halide Homocoupling: This side reaction can compete with the desired C-N coupling. | 1. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). 2. Choose a ligand known to favor C-N reductive elimination. |
| Difficult Purification | Presence of Unreacted Starting Materials or Byproducts: Incomplete conversion or side reactions can complicate purification. | 1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. 2. Optimize reaction conditions to minimize byproduct formation. 3. Employ flash column chromatography with a suitable solvent gradient for purification. |
Quantitative Data Summary
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination to synthesize this compound. Yields can vary based on the specific ligand, purity of reagents, and reaction scale.
Table 1: Reaction Conditions for Coupling of 1-Boc-piperazine with Aryl Halides
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl 4-bromobenzoate | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| Methyl 4-iodobenzoate | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 80-90 |
| Methyl 4-chlorobenzoate | XPhos Pd G3 (2-5) | - | K₃PO₄ (2) | t-BuOH | 110 | 24 | 60-75 |
Table 2: Comparison of Common Ligands for Coupling with Methyl 4-bromobenzoate
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Observations |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | Generally provides high yields and is effective for electron-deficient aryl halides. |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | A good alternative, often used with milder bases. |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | One of the earlier generation ligands, may require higher temperatures and longer reaction times. |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | A bidentate ligand that can be effective in preventing byproduct formation. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound from methyl 4-bromobenzoate and 1-Boc-piperazine.
Materials:
-
Methyl 4-bromobenzoate
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (1.0 equiv), 1-Boc-piperazine (1.2 equiv), NaOt-Bu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the methyl 4-bromobenzoate is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Welcome to the technical support center for the purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1][2][3] A typical mobile phase is a gradient of ethyl acetate in a less polar solvent like hexanes or dichloromethane.[1][2]
Q2: My purified product is an oil and will not solidify. What can I do?
A2: The oily nature of Boc-protected compounds can be a common issue, often due to residual solvents or the inherent properties of the molecule.[4] To induce solidification, ensure all solvents are completely removed under high vacuum, possibly with gentle heating (40-50°C). Trituration with a non-polar solvent in which the product is insoluble but impurities are soluble can also be effective.[4]
Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing for piperazine derivatives on silica gel is often due to the basic nature of the piperazine nitrogen interacting strongly with the acidic silica gel.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), can be added to the eluent to improve peak shape.[3][5]
Q4: What are some alternative purification methods if column chromatography is not providing the desired purity?
A4: If column chromatography is insufficient, recrystallization can be a viable alternative to achieve high purity.[3][4] Screening for a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is crucial for successful recrystallization.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by chromatography.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | 1. Product is too polar and sticking to the silica gel. 2. Product degradation on the acidic silica gel. 3. Incomplete elution from the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). 2. Deactivate the silica gel by adding triethylamine (0.1-1%) to the mobile phase.[3][5] 3. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
| Co-elution of Impurities | 1. Poor separation with the chosen solvent system. 2. Overloading the column with crude material. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve better separation (aim for a product Rf of 0.2-0.4).[3] Consider using a different solvent system, such as dichloromethane/methanol.[2][4] 2. Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 50:1. |
| Product Not Eluting from the Column | 1. The mobile phase is not polar enough. 2. The product has poor solubility in the eluent. | 1. Systematically increase the polarity of the mobile phase. A gradient elution from low to high polarity is often effective. 2. If solubility is an issue, consider a different mobile phase in which the product is more soluble. Dry loading the sample onto the silica gel can also be beneficial.[6] |
| Difficulty Achieving Crystallization After Chromatography | 1. Presence of impurities inhibiting crystal formation. 2. The chosen solvent is not suitable for crystallization. 3. Cooling the solution too quickly. | 1. Re-purify the material using column chromatography if significant impurities are detected by TLC or other analytical methods.[3] 2. Perform a solvent screen with small amounts of the product to find a suitable recrystallization solvent or solvent pair.[3] 3. Allow the saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer to encourage crystal growth.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol details the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (optional)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in DCM and spot it on a TLC plate. Develop the plate in a solvent system such as 10-30% ethyl acetate in hexanes to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%). A specific literature procedure uses a gradient of 5% to 10% ethyl acetate in dichloromethane.[1]
-
Collect fractions and monitor them by TLC.
-
-
Isolation of Pure Product: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [2][3] |
| Mobile Phase | 5-10% Ethyl Acetate in Dichloromethane | [1] |
| or Hexanes/Ethyl Acetate Gradient | [2][4] | |
| Basic Modifier (Optional) | 0.1-1% Triethylamine in eluent | [3][5] |
| Expected Purity | >97% | |
| Melting Point | 166-170 °C |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common chromatography issues.
References
Technical Support Center: Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 1-Boc-piperazine with an aryl halide, typically methyl 4-bromobenzoate or a similar halogenated derivative, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 1-Boc-piperazine and methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate). The reaction also requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous solvent (e.g., toluene, dioxane).
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[1]. TLC will show the consumption of the starting materials and the appearance of the product spot. LC-MS can confirm the mass of the desired product and detect the presence of any side products.
Q4: What is a typical yield for this reaction?
A4: Yields can vary depending on the specific conditions, catalyst system, and scale of the reaction. However, isolated yields are often reported in the range of 70-95% under optimized conditions. One specific protocol reports a combined yield of 77% after purification[2].
Troubleshooting Guide: Side Reactions
Issue 1: Formation of Double Arylation Product
Q: I am observing a significant amount of a higher molecular weight byproduct that seems to be the result of the piperazine reacting with two molecules of the aryl halide. How can I prevent this?
A: This side reaction is the formation of 1,4-bis(4-methoxycarbonylphenyl)piperazine. It is a common issue in aryl aminations with piperazine derivatives.
Root Causes and Solutions:
| Root Cause | Solution |
| Use of unprotected piperazine: If piperazine is used instead of 1-Boc-piperazine, both nitrogen atoms are available for reaction, leading to a mixture of mono- and di-arylated products. | Ensure the use of mono-Boc-protected piperazine. The Boc group effectively blocks one of the nitrogen atoms from reacting. |
| Excess aryl halide: A significant excess of the methyl 4-halobenzoate can drive the reaction towards double arylation, even with 1-Boc-piperazine, especially if any deprotection of the Boc group occurs under the reaction conditions. | Use a stoichiometry of 1-Boc-piperazine to aryl halide of 1.1-1.2:1. A slight excess of the amine can help to ensure the complete consumption of the aryl halide and minimize the risk of double arylation. |
| Prolonged reaction times or high temperatures: Harsh reaction conditions can lead to the slow deprotection of the Boc group, freeing the second nitrogen for arylation. | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times or excessively high temperatures. |
Purification Strategy: The doubly arylated product is significantly less polar than the desired mono-arylated product. It can typically be separated by flash column chromatography on silica gel using a gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol.
Issue 2: Hydrolysis of the Methyl Ester
Q: My final product is contaminated with a more polar impurity that I suspect is the carboxylic acid. What causes this and how can I avoid it?
A: This impurity is likely methyl 4-(1-Boc-piperazin-4-yl)benzoic acid, formed by the hydrolysis of the methyl ester group under the basic reaction conditions.
Root Causes and Solutions:
| Root Cause | Solution |
| Strongly basic conditions: The use of strong bases like sodium tert-butoxide (NaOtBu) can promote the saponification of the methyl ester. | Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are often effective in Buchwald-Hartwig couplings and are less likely to cause ester hydrolysis. |
| Presence of water: Any water in the reaction mixture can facilitate the hydrolysis of the ester, especially at elevated temperatures and in the presence of a base. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox or under an inert atmosphere. |
| Aqueous workup with base: Washing the reaction mixture with a basic aqueous solution during workup can also lead to ester hydrolysis. | Perform the aqueous workup with neutral or slightly acidic water (e.g., saturated ammonium chloride solution) if the product is stable under these conditions. If a basic wash is necessary, perform it quickly and at a low temperature. |
Purification Strategy: The carboxylic acid impurity is much more polar than the desired product. It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. The desired ester product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.
Issue 3: Dehalogenation of the Aryl Halide
Q: I am seeing a byproduct with a mass corresponding to methyl benzoate. What is the cause of this dehalogenation?
A: The formation of methyl benzoate is a result of the reductive dehalogenation of the methyl 4-halobenzoate starting material.
Root Causes and Solutions:
| Root Cause | Solution |
| Presence of a hydrogen source: Certain reagents or solvents can act as hydrogen donors in the presence of the palladium catalyst. | Use high-purity, anhydrous solvents. Avoid solvents that can readily donate hydrogen, such as isopropanol, if possible. |
| Inefficient catalytic cycle: If the oxidative addition of the aryl halide is followed by a competing reduction pathway instead of coupling with the amine, dehalogenation can occur. | Optimize the catalyst and ligand system. Some ligands are more prone to promoting dehalogenation than others. Screening different phosphine ligands can help to identify a system that favors the desired C-N bond formation. |
| High reaction temperatures: Higher temperatures can sometimes increase the rate of side reactions, including dehalogenation. | Attempt the reaction at a lower temperature. The use of a more active catalyst system may allow for a reduction in the reaction temperature. |
Purification Strategy: Methyl benzoate is more volatile and less polar than the desired product. It can often be removed during the concentration of the reaction mixture under reduced pressure. Any remaining traces can be separated by flash column chromatography.
Issue 4: Homocoupling of the Aryl Halide
Q: I have an impurity that I suspect is the biphenyl product from the homocoupling of my aryl halide. How can this be minimized?
A: The formation of 4,4'-bis(methoxycarbonyl)biphenyl is a potential side reaction in palladium-catalyzed cross-coupling reactions.
Root Causes and Solutions:
| Root Cause | Solution |
| Inefficient oxidative addition/transmetalation: If the palladium(0) species reacts with two molecules of the aryl halide before the amine can coordinate, homocoupling can occur. | Ensure efficient mixing and a slight excess of the amine. This will increase the probability of the palladium complex reacting with the amine after oxidative addition. |
| Catalyst deactivation: Certain reaction conditions can lead to the formation of palladium black, which can promote homocoupling. | Use a robust catalyst system and ensure anaerobic conditions. The choice of ligand is crucial in stabilizing the palladium catalyst and preventing precipitation. |
Purification Strategy: The homocoupled product is non-polar and can be separated from the more polar desired product by flash column chromatography.
Summary of Potential Side Products and Yields
| Side Product | Structure | Typical Yield | Identification Method |
| 1,4-bis(4-methoxycarbonylphenyl)piperazine | (CH₃O₂C-C₆H₄)₂-(C₄H₈N₂) | Variable, can be significant if conditions are not optimized. | LC-MS, ¹H NMR |
| Methyl 4-(1-Boc-piperazin-4-yl)benzoic acid | HO₂C-C₆H₄-N(C₄H₈)-Boc | Typically a minor impurity. | LC-MS, ¹H NMR |
| Methyl benzoate | C₆H₅-CO₂CH₃ | Usually a minor impurity. | GC-MS, LC-MS, ¹H NMR |
| 4,4'-bis(methoxycarbonyl)biphenyl | CH₃O₂C-C₆H₄-C₆H₄-CO₂CH₃ | Generally a trace impurity. | LC-MS, ¹H NMR |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
Methyl 4-bromobenzoate
-
1-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask.
-
Add methyl 4-bromobenzoate (1.0 equivalent) and 1-Boc-piperazine (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Optimization of Coupling Reactions with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during coupling reactions involving 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its deprotected form.
Section 1: Amide Coupling Reactions
The primary use of this compound in amide coupling involves the deprotection of the Boc group to free the secondary amine, followed by reaction with a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mandatory first step before performing an amide coupling with this compound? A1: The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine on the piperazine ring. This is typically achieved under acidic conditions.[1] While the Boc group is generally stable under most amide coupling conditions, it can be prematurely removed by prolonged exposure to even mildly acidic environments.[1]
Q2: What are the standard conditions for Boc deprotection? A2: The Boc group is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] The reaction is typically fast and efficient at room temperature. Following deprotection, a basic workup is necessary to neutralize the resulting amine salt before proceeding with the coupling reaction.
Q3: Which coupling reagents are most effective for coupling a carboxylic acid with the deprotected piperazine? A3: The choice of coupling reagent is critical and depends on the substrate's reactivity and steric hindrance.[2]
-
Carbodiimides (e.g., EDC): Economical and effective, especially when used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and provide faster reaction times and higher yields, making them suitable for difficult or sterically hindered couplings.[2][3]
-
Phosphonium Salts (e.g., PyBOP): Also very effective and can be used to avoid specific side reactions like guanidinylation that may occur with uronium reagents.[2]
Q4: What are common side reactions during the amide coupling step and how can they be minimized? A4: Common challenges include low product yields and the formation of byproducts.[2]
-
N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like EDC. Adding HOBt to the reaction mixture can minimize its formation.[1][2]
-
Guanidinylation: This can occur when using uronium/aminium reagents (like HATU) in excess.[1][3] Using phosphonium-based reagents like PyBOP can prevent this issue.[2]
-
Epimerization: If coupling a chiral carboxylic acid, epimerization is a concern. To minimize it, use additives like HOBt, employ reagents known for low epimerization rates (e.g., HATU), and maintain low reaction temperatures (e.g., 0 °C).[2]
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Incomplete Boc deprotection. | Confirm complete deprotection via TLC or LC-MS before starting the coupling step. | [1] |
| Inefficient coupling reagent for a hindered substrate. | Switch from EDC to a more powerful reagent like HATU or PyBOP. | [2] | |
| Poor solubility of reagents. | Ensure all reactants are fully dissolved. Consider switching to a different solvent system (e.g., DMF, DCM). | [2] | |
| Deactivated/hydrolyzed coupling reagent. | Use anhydrous solvents and reagents. Store coupling agents in a desiccator and handle under an inert atmosphere. | [1][2] | |
| Multiple Byproducts Observed | Formation of N-acylurea (with EDC). | Add HOBt or OxymaPure to the reaction mixture. | [2] |
| Guanidinylation of the amine (with HATU/HBTU). | Use the coupling reagent in slight excess (1.05-1.1 eq). Consider switching to a phosphonium reagent like PyBOP. | [1][2] | |
| Reaction with solvent (e.g., DMF). | If a reaction with the solvent is suspected, switch to a non-reactive solvent like DCM or acetonitrile. | [2] | |
| Difficult Purification | Water-soluble byproducts from coupling reagents. | Perform an aqueous workup, washing the organic layer with dilute acid, base, and brine. | [2] |
| Unreacted starting materials. | Optimize reaction conditions for full conversion. Utilize flash column chromatography with an appropriate solvent gradient for separation. | [1][2] |
Experimental Protocol: Deprotection and Amide Coupling
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 4-5 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.
Step 2: Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).[2]
-
Add the deprotected 4-(4-methoxycarbonylphenyl)piperazine (1.1 eq.) to the mixture.[2]
-
Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[2]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualization: Amide Coupling Workflow
References
Technical Support Center: Purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
1,4-bis(tert-butoxycarbonyl)piperazine (di-Boc-piperazine): A common byproduct in the synthesis of mono-Boc protected piperazine.
-
Unreacted 1-Boc-piperazine: Arises from incomplete coupling reactions.
-
Unreacted methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) or aryl triflate precursor: Starting material from the coupling reaction.
-
Dehalogenated or hydrodefluorosulfonated arene (methyl benzoate): A potential byproduct from palladium-catalyzed coupling reactions.
-
Homocoupling products of the aryl starting material.
-
Residual palladium catalyst and ligands.
Q2: My crude product is an oil or a sticky solid, making it difficult to handle. What should I do?
A2: Oily or sticky products often indicate the presence of residual solvents or low-melting impurities. Before attempting purification, try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the product and remove some non-polar impurities. If the product remains oily, it is best to proceed directly to column chromatography.
Q3: After column chromatography, my fractions are pure by TLC, but upon solvent evaporation, the product becomes discolored. Why is this happening?
A3: Discoloration upon solvent removal can be due to the presence of residual palladium catalyst, which can appear as a fine black or dark brown solid. To avoid this, it is crucial to ensure that the palladium is fully removed during the work-up. Passing the crude product solution through a small plug of celite or silica gel before concentrating can help remove residual palladium.
Q4: I am having trouble removing the di-Boc-piperazine byproduct. What is the best way to separate it from the desired product?
A4: Di-Boc-piperazine is significantly less polar than the desired mono-substituted product. Flash column chromatography is the most effective method for its removal. A solvent system with a gradual increase in polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane, will allow for a clean separation.
Troubleshooting Guide for Impurity Removal
This guide provides a structured approach to identifying and removing common impurities encountered during the synthesis and purification of this compound.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Crude Product | After Flash Chromatography | After Recrystallization |
| Physical State | Pale yellow solid or oil | White to off-white solid | White crystalline solid |
| Typical Yield | ~70-85% | ~60-75% | ~50-65% |
| Purity (by HPLC) | 80-90% | >95% | >98% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Compressed air or nitrogen source
-
Glass column, flasks, and test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Use air or nitrogen pressure to push the excess solvent through until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial elution solvent and load it directly onto the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the product. A common eluent system for this compound is a gradient of 5% to 10% ethyl acetate in dichloromethane.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for obtaining highly pure, crystalline this compound, especially after initial purification by chromatography.
Materials:
-
Purified this compound (from chromatography)
-
Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the product in a few drops of a potential solvent at room temperature. A good solvent will dissolve the compound when hot but not at room temperature. For a compound with a structure similar to the target molecule, recrystallization from ethyl acetate has been reported to yield colorless plates.[2]
-
Dissolution: Place the product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
References
Technical Support Center: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This resource is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments and the quality of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the methyl ester. The Boc group is susceptible to cleavage under acidic conditions, while the methyl ester can be hydrolyzed under both acidic and basic conditions.[1][2][3] Phenylpiperazine derivatives, in general, can also exhibit degradation over time, particularly with improper storage.[4][5]
Q2: How should this compound be properly stored?
A2: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8] For long-term storage, refrigeration (2-8 °C) is recommended.[9][10] It should be kept away from strong acids, bases, and oxidizing agents to prevent degradation.[8]
Q3: What are the visible signs of degradation?
A3: Degradation may not always be visible. However, changes in the physical appearance of the solid, such as discoloration (e.g., yellowing), clumping, or the appearance of an oily residue, can indicate degradation. The most reliable method to assess purity is through analytical techniques like HPLC, LC-MS, or NMR.
Q4: Can I dissolve the compound in an aqueous buffer for my experiments?
A4: While soluble in some organic solvents, prolonged exposure to aqueous solutions, especially those with acidic or basic pH, should be avoided to prevent hydrolysis of the methyl ester and potential cleavage of the Boc group.[2][3] If an aqueous solution is necessary, it should be prepared fresh and used immediately. The stability of phenylpiperazines in aqueous solutions can be poor, with significant degradation observed even at refrigerated temperatures over time.[4]
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability-related issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low assay or purity of starting material | Improper long-term storage (e.g., at room temperature, exposure to moisture or light). | Store the compound in a tightly sealed container at 2-8 °C, protected from light and moisture.[9][11] Always re-analyze the purity of the compound before use if it has been stored for an extended period. |
| Contamination with synthetic precursors or byproducts. | Review the certificate of analysis (CoA) from the supplier. If necessary, purify the material using an appropriate technique such as recrystallization or column chromatography. | |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare solutions fresh for each experiment. Avoid storing solutions, especially in protic or aqueous solvents. If a stock solution is required, use an anhydrous aprotic solvent and store at low temperature for a limited time. |
| Use of acidic or basic reagents in the reaction mixture. | Be mindful of the reaction conditions. The Boc group is labile to strong acids like TFA and HCl.[1][12][13] The methyl ester is sensitive to both acid and base-catalyzed hydrolysis.[2][3] If acidic or basic conditions are unavoidable, consider if the degradation products will interfere with your experiment or if an alternative synthetic route is necessary. | |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Acid-catalyzed degradation. | An additional peak may correspond to the Boc-deprotected compound (4-(4-methoxycarbonylphenyl)piperazine) or the hydrolyzed carboxylic acid. Confirm the identity of the impurity by mass spectrometry. Avoid acidic conditions or use milder acids if possible. |
| Base-catalyzed degradation. | An additional peak may correspond to the hydrolyzed carboxylic acid (4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid). Confirm the identity of the impurity by mass spectrometry. Avoid basic conditions. | |
| Thermal degradation. | If the compound has been subjected to high temperatures, degradation can occur. Piperazine derivatives can degrade at elevated temperatures.[14][15] Avoid excessive heating of the compound in solution or as a solid. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the hydrolysis of the ester and the cleavage of the Boc group.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Methyl Esters [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isaacpub.org [isaacpub.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. researchgate.net [researchgate.net]
dealing with poor solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals. Its structure, containing both a bulky, nonpolar Boc group and a polar ester functional group, can lead to poor solubility in a wide range of common organic solvents. This poor solubility can result in low reaction yields, difficult purification, and challenges in handling and analysis.
Q2: In which common organic solvents does this compound exhibit poor solubility?
Q3: Are there any general strategies to improve the solubility of this compound in a reaction mixture?
A3: Yes, several general strategies can be employed:
-
Solvent Screening: Test the solubility of the compound in a variety of solvents to find a suitable one or a solvent mixture.
-
Heating: Many compounds exhibit significantly increased solubility at elevated temperatures. Reactions can be run at the reflux temperature of the chosen solvent.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, adding a small amount of a high-boiling point, polar aprotic solvent like DMF or DMSO might help.
-
High Dilution: Running the reaction at a lower concentration (higher volume of solvent) can help to keep the compound in solution, although this may slow down reaction rates.
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in the reaction solvent.
Possible Causes:
-
The chosen solvent is inappropriate for the compound's polarity.
-
The concentration of the reactant is too high for its solubility at the given temperature.
-
The quality of the solvent is poor (e.g., contains water).
Solutions:
-
Consult the Solvent Solubility Table (Table 1) for qualitative guidance on solvent selection.
-
Increase the temperature of the reaction mixture. If the compound dissolves upon heating, the reaction can be conducted at that temperature.
-
Add a co-solvent. Incrementally add a small amount of a more polar, high-boiling point solvent such as DMF or DMSO to the reaction mixture.
-
Decrease the concentration. Double the volume of the solvent to see if the compound dissolves.
-
Ensure the use of anhydrous solvents , especially for moisture-sensitive reactions.
Issue 2: The reaction is sluggish or does not proceed to completion.
Possible Causes:
-
Poor solubility of the starting material is limiting its availability to react.
-
The catalyst may be poisoned or deactivated.
-
The reaction temperature is too low.
Solutions:
-
Address the solubility issue first using the steps outlined in "Issue 1". A homogeneous reaction mixture is often crucial for efficient reaction.
-
Increase the reaction temperature. For thermally stable compounds, increasing the temperature can both improve solubility and accelerate the reaction rate.
-
Consider a different solvent system. A solvent that better solubilizes all reactants may be necessary. For example, in Buchwald-Hartwig aminations, toluene is often used.[2]
-
Use a phase-transfer catalyst if the reaction involves two immiscible phases.
Issue 3: The product precipitates from the reaction mixture, making stirring and work-up difficult.
Possible Causes:
-
The product has lower solubility in the reaction solvent than the starting material.
-
The reaction has produced an insoluble salt as a byproduct.
Solutions:
-
Add a co-solvent that is known to dissolve the product.
-
If the precipitate is the desired product, this can be advantageous for purification. The reaction can be filtered to isolate the product directly.
-
If the precipitate is a byproduct (e.g., a salt), it may be removed by filtration before quenching the reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound and Common Solvents for Relevant Reactions
| Solvent | Type | Qualitative Solubility (at RT) | Typical Use in Reactions |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble to Soluble | General purpose |
| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | General purpose, Grignard reactions |
| Toluene | Aromatic | Sparingly Soluble | Buchwald-Hartwig amination[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Buchwald-Hartwig amination, Nucleophilic substitutions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High-temperature reactions |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Ester hydrolysis |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Recrystallization |
| Ethyl Acetate (EtOAc) | Ester | Poorly Soluble | Recrystallization, Extraction[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | General purpose |
| Water | Aqueous | Insoluble | - |
Note: This data is qualitative and should be used as a general guide. It is highly recommended to perform a solubility test for your specific reaction conditions.
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath (e.g., oil bath, water bath)
-
Syringe filters (0.45 µm, compatible with the solvent)
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a vial (e.g., 100 mg).
-
Add a known volume of the solvent (e.g., 1 mL).
-
Cap the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. An undissolved solid should remain.
-
-
Sample Preparation:
-
After equilibration, stop stirring and allow the solid to settle.
-
Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This removes any undissolved solid.
-
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.
-
Calculate the solubility in mg/mL.
-
-
Quantification (Chromatographic/Spectroscopic Method):
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the diluted solution by HPLC or UV-Vis and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Poorly Soluble Reactants
Objective: To provide a starting point for performing a Buchwald-Hartwig amination where the solubility of this compound may be a limiting factor.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the base (1.5 eq.), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the anhydrous solvent. Start with a volume that would correspond to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes. Observe if the reactants dissolve.
-
If the reactants are not fully dissolved, slowly heat the reaction mixture. Toluene or dioxane are often used for their higher boiling points.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Troubleshooting Solubility During the Reaction:
-
If the reaction stalls and starting material is still present as a solid, consider adding a small amount of a co-solvent like DMF or dioxane (if using toluene) to aid dissolution.
-
Alternatively, increase the total solvent volume to further dilute the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for organic synthesis.
Caption: A troubleshooting decision tree for an incomplete reaction.
References
common pitfalls in the handling of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moisture and strong oxidizing agents, strong acids, and strong reducing agents.[2] For long-term storage, keeping it under an inert atmosphere is advisable.
2. What is the approximate solubility of this compound in common laboratory solvents?
3. What are the main reactive sites on the molecule that I should be aware of during experimental design?
The molecule has two primary sites of reactivity that can lead to potential pitfalls if not handled correctly:
-
The Boc-protected nitrogen: This is susceptible to deprotection under acidic conditions.
-
The methyl ester group: This can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.
A third consideration is the potential for side reactions at the piperazine ring or the phenyl ring under harsh reaction conditions, though these are less common.
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the reaction is expected to be complete.
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration or the number of equivalents of the acid (e.g., use 20-50% TFA in DCM or 4M HCl in dioxane). |
| Short Reaction Time | Monitor the reaction closely by TLC or LC-MS and allow it to proceed until all starting material is consumed. |
| Low Reaction Temperature | Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be necessary, but this can also increase the risk of side reactions. |
| Steric Hindrance | If the molecule has significant steric bulk near the Boc group, longer reaction times or stronger acidic conditions may be required. |
Issue 2: Formation of Side Products During Boc Deprotection (t-Butylation)
Symptoms:
-
Appearance of unexpected peaks in LC-MS or NMR spectra, often with a mass increase corresponding to the addition of a tert-butyl group (+56 amu).
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reactive tert-Butyl Cation | The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic sites on your molecule. |
| Absence of a Scavenger | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or water. A common cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O. |
Issue 3: Hydrolysis of the Methyl Ester
Symptoms:
-
Appearance of a product with a mass corresponding to the carboxylic acid (loss of 14 amu, -CH₂).
-
Changes in the solubility of the product (the carboxylic acid is typically more polar).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Strong Base | Avoid prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures. If basic conditions are required, use milder bases (e.g., K₂CO₃, NaHCO₃) and lower temperatures. |
| Presence of Strong Acid and Water | While less common than base-catalyzed hydrolysis, prolonged heating in the presence of strong aqueous acid can also lead to ester hydrolysis. Minimize water content in acidic reactions where possible. |
| Work-up Conditions | During aqueous work-up, ensure the pH does not become strongly basic or acidic for extended periods. Neutralize the reaction mixture promptly. |
Issue 4: Impurities from Synthesis (Buchwald-Hartwig Amination)
Symptoms:
-
Difficulty in purifying the final product.
-
Presence of byproducts in analytical data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Dehalogenation of Aryl Halide | This can occur if the catalytic cycle is inefficient. Optimize the ligand and base combination. Using a pre-catalyst can sometimes mitigate this. |
| Double Amination of Aryl Dihalide (if applicable) | Use a mono-protected piperazine like 1-Boc-piperazine to prevent this side reaction. |
| Formation of Phosphine Oxides | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand. |
| Residual Palladium Catalyst | Purify the product using column chromatography. In some cases, treatment with a palladium scavenger may be necessary. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the removal of the Boc protecting group.
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration of TFA is 20-50% (v/v). If your substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2-5%).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Isolation:
-
As the TFA salt: The crude product can often be used directly as the TFA salt.
-
As the free base: Dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the pH is basic (pH 8-9). Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[3]
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in Boc deprotection.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the piperazine nitrogen (after Boc-deprotection) or at the aryl ring. Key reactions include:
-
Buchwald-Hartwig Amination: For the coupling of an aryl halide or triflate to the piperazine nitrogen.
-
Suzuki-Miyaura Coupling: For the formation of a biaryl linkage at the phenyl ring.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Hydrogenation: Saturation of the aromatic ring.
Q2: How do I choose the best catalyst system for a Buchwald-Hartwig amination with a piperazine derivative?
A2: The choice of catalyst system is critical for a successful Buchwald-Hartwig amination. Key factors to consider are the palladium precursor and the phosphine ligand. For piperazine derivatives, sterically hindered and electron-rich phosphine ligands often provide the best results, especially with less reactive aryl chlorides.
Q3: What are common side reactions in palladium-catalyzed cross-coupling reactions with piperazine derivatives?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the halogen on the aryl halide with a hydrogen atom.
-
Homocoupling: Dimerization of the aryl halide to form a biaryl byproduct.
-
N,N'-diarylation: In cases where the piperazine is not mono-protected, double arylation can occur. The use of a Boc protecting group on one nitrogen of the piperazine helps to prevent this.
Q4: Can I perform a Suzuki-Miyaura coupling on the aryl ring of this compound?
A4: Yes, a Suzuki-Miyaura coupling can be performed on the aryl ring. This typically requires conversion of the phenyl ring to an aryl halide or triflate to act as the electrophilic partner in the coupling reaction.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low or no conversion of starting materials.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming. Use a pre-catalyst such as a G3 or G4 palladacycle. If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0) in situ. |
| Poor Ligand Choice | The ligand may not be suitable for the specific substrates. For piperazine couplings, screen sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. |
| Inappropriate Base | The base may be too weak or not soluble. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective. If substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. |
| Solvent Issues | Poor solubility of reagents can hinder the reaction. Toluene and dioxane are common solvents. Ensure all components are soluble at the reaction temperature. |
Problem: Formation of significant side products.
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, protic solvents). | Use anhydrous solvents and reagents. Ensure a strictly inert atmosphere (argon or nitrogen). |
| Aryl Halide Homocoupling | Catalyst system favors C-C over C-N bond formation. | Optimize the palladium-to-ligand ratio. Use a ligand that promotes C-N reductive elimination. |
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product.
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inefficient Transmetalation | The transfer of the aryl group from boron to palladium is slow. The choice of base is crucial; K₂CO₃ or K₃PO₄ are commonly used. The addition of water can sometimes facilitate this step. | | Decomposition of Boronic Acid | Boronic acids can be unstable under reaction conditions. Consider using more stable boronate esters (e.g., pinacol esters). | | Catalyst Deactivation | The palladium catalyst can precipitate or be poisoned. Ensure an inert atmosphere and use pure, degassed solvents. |
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions involving piperazine derivatives, providing a baseline for experimental design.
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu | Dioxane | 110 | 16 | 88 |
| 2-Chloropyridine | XPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 80 | 12 | 95 |
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 91 |
| 4-Chlorotoluene | 3-Furylboronic acid | XPhos Pd G2 (1) | - | K₃PO₄ | Toluene/H₂O | 100 | 98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a palladium-catalyzed carbonylation of an aryl triflate.
Materials:
-
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
Procedure:
-
In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.0 equiv), palladium(II) acetate (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.125 equiv).
-
Add dimethylformamide and methanol as solvents, followed by triethylamine (2.0 equiv).
-
Purge the vessel with carbon monoxide gas for 15 minutes.
-
Seal the vessel under a balloon of carbon monoxide and heat the mixture to 60°C.
-
Stir the reaction overnight (approximately 18 hours).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Triturate the residue with ethyl acetate to precipitate the product.
-
Collect the solid by filtration, wash with ethyl acetate, and dry to yield this compound.[1]
Protocol 2: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of PROTACs.[2]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with aqueous HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Catalyst Selection Logic for Buchwald-Hartwig Amination.
References
Technical Support Center: Monitoring Transformations of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions involving this compound?
A1: The most common and effective methods for monitoring reaction progress are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] For structural confirmation and in some cases, quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable.[2][4]
Q2: How can I effectively use TLC to monitor my reaction?
A2: TLC is a quick and qualitative method to track your reaction's progress.[2][5] To do this, spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is proceeding. The choice of an appropriate solvent system (eluent) is crucial for good separation. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]
Q3: When is HPLC or LC-MS a better choice than TLC?
A3: HPLC and LC-MS offer quantitative data and higher resolution than TLC.[2][7][8] They are preferred when you need to:
-
Accurately determine the percentage of starting material converted to product.
-
Identify and quantify byproducts and impurities.
-
Analyze complex reaction mixtures where TLC spots may overlap.
-
LC-MS is particularly powerful as it provides mass information, which helps in the identification of unexpected products or intermediates.[1][7]
Q4: What are some characteristic NMR signals to monitor for transformations of this compound?
A4: Key ¹H NMR signals to monitor include:
-
Boc group: A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[2] Disappearance of this signal indicates Boc deprotection.
-
Piperazine protons: Signals for the piperazine ring protons, which will shift upon transformation at the other nitrogen.
-
Aromatic protons: Signals in the aromatic region corresponding to the 4-methoxycarbonylphenyl group. Changes in these signals could indicate reactions involving the aromatic ring or ester group.
-
Methoxy group: A singlet around 3.8-3.9 ppm for the methyl ester protons.
Troubleshooting Guide
Issue 1: Incomplete or Stalled Reaction
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after the expected reaction time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure all reagents were added in the correct stoichiometry. Consider adding a slight excess of the limiting reagent if appropriate. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side product formation. |
| Poor Reagent Quality | Verify the purity and activity of your reagents. Use freshly opened or purified reagents if there is any doubt. |
| Catalyst Deactivation (if applicable) | For catalytic reactions, ensure the catalyst was handled under the appropriate atmosphere (e.g., inert gas) to prevent deactivation. Consider adding a fresh portion of the catalyst. |
| Solvent Issues | Ensure the solvent is anhydrous and of the appropriate grade. Poor solubility of starting materials can also hinder the reaction; consider a different solvent system.[9] |
Issue 2: Formation of Multiple Products/Side Products
Symptom: TLC shows multiple new spots, or HPLC/LC-MS shows several new peaks in addition to the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature. |
| Incorrect Stoichiometry | An excess of one reagent can lead to side reactions. Carefully control the stoichiometry of your reactants. |
| Presence of Water or Air | Some reactions are sensitive to moisture or oxygen. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Side Reactions of Functional Groups | The Boc group can be sensitive to strongly acidic conditions.[10][11] The ester group can be susceptible to hydrolysis or transesterification. Buffer the reaction mixture if necessary and choose reagents that are compatible with these functional groups. |
| Di-substitution | If the Boc group is prematurely cleaved, the free piperazine can react twice. Ensure reaction conditions are not acidic to maintain the Boc group's integrity.[10] |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Chamber: Add a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere. Close the chamber.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot a small amount of the starting material (dissolved in a volatile solvent) in one lane. In another lane, spot a small aliquot of the reaction mixture. A co-spot (spotting both starting material and reaction mixture in the same lane) can also be helpful.[2]
-
Develop the Plate: Place the TLC plate in the chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] If the compounds are not UV-active, use a staining agent like potassium permanganate or iodine.
-
Analyze: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Protocol 2: General Procedure for HPLC Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer). Dilute the aliquot with the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.
-
Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject a standard of the starting material to determine its retention time. Inject the prepared sample from the reaction mixture. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and conversion.[2]
Quantitative Data Summary
The following tables provide representative data for monitoring a hypothetical transformation of this compound. Actual values will vary depending on the specific reaction.
Table 1: Typical TLC Rf Values
| Compound | Rf Value (7:3 Hexanes:EtOAc) |
| This compound (Starting Material) | 0.6 |
| Product (Hypothetical, more polar) | 0.3 |
Table 2: Representative HPLC Retention Times
| Compound | Retention Time (min) |
| This compound (Starting Material) | 8.5 |
| Product (Hypothetical, less polar) | 10.2 |
| Side Product (Hypothetical, more polar) | 6.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. rsc.org [rsc.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in the development of various pharmaceuticals, can be approached through several methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering experimental data and detailed protocols to inform your research and development endeavors. The primary methods for the crucial N-arylation step are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
At a Glance: Performance Comparison
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and substrate scope. The Buchwald-Hartwig amination generally offers superior performance for the synthesis of this compound.
| Method | Key Features | Typical Yield | Reaction Time | Purity |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with 1-Boc-piperazine. Highly versatile and compatible with a wide range of functional groups.[1][2] | 85-98% | 12-24 hours | High (>95%) |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with 1-Boc-piperazine. Typically requires harsher conditions and is less general.[3][4] | 40-60% | 24-48 hours | Moderate to High |
Synthesis Workflow Overview
The general workflow for the synthesis of this compound involves the coupling of two key building blocks: 1-Boc-piperazine and a suitable methyl 4-halobenzoate derivative. The choice of the specific halogen on the benzoate ester can influence the reactivity and choice of catalytic system.
Caption: General workflow for synthesizing this compound.
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-N bond between the aryl ring and the piperazine nitrogen.[1][2][5]
Reaction Scheme:
Materials:
-
Methyl 4-bromobenzoate
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).[6]
-
Seal the tube and heat the reaction mixture to 100°C for 18-24 hours, with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
While generally less efficient for this specific transformation due to the lack of strong electron-withdrawing groups on the aryl halide, SNAr can be a viable alternative, particularly if methyl 4-fluorobenzoate is used as the starting material. This method typically requires higher temperatures and may result in lower yields compared to the Buchwald-Hartwig amination.[3][7]
Reaction Scheme:
Materials:
-
Methyl 4-fluorobenzoate
-
1-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add methyl 4-fluorobenzoate (1.0 eq), 1-Boc-piperazine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 140-160°C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and stir.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the key steps in both synthetic methods, highlighting the common workup and purification stages.
Caption: Logical flow of the synthesis, workup, and purification steps.
Conclusion
For the synthesis of this compound, the Buchwald-Hartwig amination stands out as the superior method, offering high yields, cleaner reactions, and milder conditions. While SNAr presents a palladium-free alternative, it is likely to be less efficient and require more rigorous optimization for this particular substrate. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and available equipment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comparative Guide to Alternative Protecting Groups for 4-(4-Methoxycarbonylphenyl)piperazine
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the secondary amine of piperazine derivatives, including the common building block 4-(4-methoxycarbonylphenyl)piperazine. However, the often acidic conditions required for its removal can be incompatible with sensitive functional groups elsewhere in the molecule. This guide provides a comprehensive comparison of viable alternative protecting groups—Cbz, Fmoc, Alloc, and Teoc—offering orthogonal strategies for the protection and deprotection of 4-(4-methoxycarbonylphenyl)piperazine.
Orthogonality and Strategic Selection
The principle of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[1][2][3] The choice of an appropriate protecting group depends on the stability of the target molecule to acidic, basic, or reductive conditions. The following sections detail the performance of Cbz, Fmoc, Alloc, and Teoc as alternatives to Boc, supported by experimental data and protocols to guide your synthetic strategy.
Performance Comparison of Amine Protecting Groups
The following table summarizes the key performance characteristics of Cbz, Fmoc, Alloc, and Teoc in the context of protecting 4-(4-methoxycarbonylphenyl)piperazine, providing a direct comparison with the commonly used Boc group.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality & Stability |
| Boc | Boc Anhydride (Boc₂O) | Base (e.g., NEt₃, NaHCO₃), DCM or THF, rt | Strong Acid (e.g., TFA, HCl in Dioxane) | Stable to base and hydrogenolysis. Acid-labile. |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), THF/H₂O, 0 °C to rt | H₂/Pd-C (Hydrogenolysis) or HBr/AcOH | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Weak Base (e.g., NaHCO₃), Dioxane/H₂O or DMF, rt | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[1] |
| Alloc | Allyl Chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃), THF/H₂O, rt | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) | Stable to acidic and basic conditions. Orthogonal to Boc, Cbz, and Fmoc.[5] |
| Teoc | Teoc-OSu or Teoc-Cl | Base (e.g., NEt₃), DCM, rt | Fluoride Source (e.g., TBAF in THF) | Stable to acid, base, and hydrogenolysis. Orthogonal to Boc, Cbz, Fmoc, and Alloc.[5] |
Experimental Data Summary
The following tables provide a summary of reported experimental data for the protection of 4-(4-methoxycarbonylphenyl)piperazine and the deprotection of the resulting carbamates.
Table 1: Protection of 4-(4-Methoxycarbonylphenyl)piperazine
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cbz | 4-(4-methoxycarbonylphenyl)piperazine, Cbz-Cl, NaHCO₃ | THF/H₂O | 0 - rt | 20 | ~90 | [4] |
| Fmoc | 4-(4-methoxycarbonylphenyl)piperazine, Fmoc-Cl, Na₂CO₃ | Dioxane/H₂O | rt | 4 | High | [6] |
| Alloc | 4-(4-methoxycarbonylphenyl)piperazine, Alloc-Cl, Na₂CO₃ | Dioxane/H₂O | rt | 15 | High | [6] |
| Teoc | 4-(4-methoxycarbonylphenyl)piperazine, Teoc-OSu, NEt₃ | DCM | rt | - | High | [7] |
Table 2: Deprotection of Protected 4-(4-Methoxycarbonylphenyl)piperazine
| Protected Substrate | Deprotection Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cbz-protected | H₂, 5% Pd-C | MeOH | 60 | 40 h | High | [4] |
| Fmoc-protected | 20% Piperidine | DMF | rt | 5-20 min | >95 | [8] |
| Alloc-protected | Pd(PPh₃)₄, PhSiH₃ | DCM | rt | 2 h | High | [9] |
| Teoc-protected | TBAF | THF | rt | - | High | [10] |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
Cbz Protection[4]
To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in a 2:1 mixture of THF and water, sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 20 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Cbz Deprotection (Hydrogenolysis)[4]
To a solution of Cbz-protected 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in methanol, 5% Palladium on carbon (Pd-C) is added. The mixture is stirred at 60 °C for 40 hours under a hydrogen atmosphere. The catalyst is then removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the deprotected product.
Fmoc Protection[6]
To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium carbonate (2.5 eq) is added. 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.0 eq) is then added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is worked up by dilution with water and extraction with an organic solvent.
Fmoc Deprotection[11][12]
The Fmoc-protected piperazine derivative is dissolved in N,N-dimethylformamide (DMF), and a solution of 20% piperidine in DMF is added. The reaction is stirred at room temperature for 5-20 minutes. The solvent and excess piperidine are removed under reduced pressure to provide the crude deprotected amine, which can be further purified by chromatography if necessary.
Alloc Protection[6]
To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium carbonate (2.0 eq) is added. Allyl chloroformate (Alloc-Cl, 1.2 eq) is added, and the mixture is stirred at room temperature for 15 hours. The product is isolated through an aqueous workup and extraction.
Alloc Deprotection[9]
To a solution of the Alloc-protected piperazine (1.0 eq) in dichloromethane (DCM), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount) and a scavenger such as phenylsilane (PhSiH₃) are added. The reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the product is purified by chromatography.
Teoc Protection[7]
To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) and triethylamine (NEt₃) in dichloromethane (DCM), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) is added. The reaction is stirred at room temperature until completion. The product is isolated by washing the reaction mixture with water and aqueous sodium bicarbonate.
Teoc Deprotection[10]
The Teoc-protected piperazine is dissolved in tetrahydrofuran (THF), and a solution of tetra-n-butylammonium fluoride (TBAF) in THF is added. The reaction is stirred at room temperature until the deprotection is complete. The workup typically involves an aqueous extraction to remove the TBAF salts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the protection and deprotection of 4-(4-methoxycarbonylphenyl)piperazine and a decision-making pathway for selecting an appropriate protecting group.
Caption: General workflow for the protection and deprotection of 4-(4-methoxycarbonylphenyl)piperazine.
Caption: Decision tree for selecting an orthogonal protecting group based on molecular stability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. ijacskros.com [ijacskros.com]
A Comparative Guide to the Biological Activity of Piperazine Derivatives with a Focus on 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique structural and physicochemical properties, including its ability to introduce a basic nitrogen atom and improve pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of various piperazine derivatives, with a special focus on the role of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine as a key synthetic intermediate. While direct biological activity data for this compound is not extensively available in public literature, its importance lies in its utility as a building block for more complex and potent molecules. This guide will objectively compare the performance of various functionalized piperazine derivatives, supported by experimental data, to illuminate the vast therapeutic potential of this versatile heterocycle.
This compound: A Key Synthetic Intermediate
This compound, also known as tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, is primarily recognized as a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making it a versatile tool for constructing more complex molecules. The methoxycarbonylphenyl moiety provides a site for further chemical modification, enabling the synthesis of a diverse library of compounds. While it is not typically screened for biological activity itself, its role in the synthesis of active pharmaceutical ingredients is critical.
Comparative Biological Activities of Other Piperazine Derivatives
The true pharmacological potential of the piperazine scaffold is revealed in its various derivatives, which exhibit a broad spectrum of biological activities. The following sections provide a comparative overview of these activities, supported by experimental data.
Anticancer Activity
Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Table 1: Comparative Anticancer Activity of Selected Piperazine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| N-Arylpiperazines | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Various (e.g., Liver, Breast, Colon) | Micromolar range | [1] |
| Quinoline-Isatin Hybrids | Hybrid containing 4-piperazinyl-quinoline-isatin | MDA-MB-468 (Breast) | 10.34 µM | [2] |
| MCF7 (Breast) | > 66.78 µM | [2] | ||
| Thiouracil Amides | Thiouracil amide with piperazine ring | MCF7 (Breast) | 18.23 - 100 µM | [2] |
| N-4-tert-butoxycarbonyl-2-phenyl piperazines | 4-NO2 substituted derivative | A549 (Lung) | 9.6 µM | [2] |
| 4-Cl substituted derivative | A549 (Lung) | 16.8 µM | [2] | |
| 4-CN substituted derivative | A549 (Lung) | 19.5 µM | [2] |
Antimicrobial Activity
The piperazine nucleus is also a key component in many antimicrobial agents. These derivatives have shown efficacy against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Selected Piperazine Derivatives
| Compound Class | Specific Derivative | Microbial Strain | Activity (MIC) | Reference |
| Phenothiazine Piperazines | Novel phenothiazine piperazine derivative | Staphylococcus aureus | Good activity | [3] |
| Bacillus subtilis | Good activity | [3] | ||
| Aspergillus species | Good activity | [3] | ||
| Substituted Piperazines | Synthesized substituted piperazine derivative | Staphylococcus aureus | Significant activity | [4] |
| Pseudomonas aeruginosa | Significant activity | [4] | ||
| Candida albicans | Significant activity | [4] | ||
| Aspergillus niger | Significant activity | [4] |
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their diverse effects on the central nervous system. They are integral to drugs targeting a variety of receptors, including dopamine and serotonin receptors, and are used in the treatment of psychiatric disorders.
Table 3: Comparative CNS Receptor Binding Affinity of Selected Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM | [5] |
| 5-HT1A | 476 nM | [5] | |
| {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide derivative (4v) | Dopamine D3 | 1.6 nM | [6] |
| Dopamine D2 | 217.6 nM (136-fold selectivity for D3) | [6] | |
| 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine (S15535) | 5-HT1A (partial agonist) | Enhances cholinergic transmission |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is widely used to determine cell viability in response to a test compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test piperazine derivative and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Serial Dilution: Prepare two-fold serial dilutions of the test piperazine derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Radioligand Binding Assay for Receptor Affinity
This technique is used to measure the affinity of a ligand (e.g., a piperazine derivative) for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS NO. 158985-36-5 | this compound | C17H24N2O4 [localpharmaguide.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths of each technique.
Comparison of Analytical Techniques
Both HPLC and NMR are powerful analytical tools for purity determination, each offering distinct advantages. HPLC excels in separating and quantifying impurities, even at very low levels, while quantitative NMR (qNMR) provides a direct measure of the absolute purity of the main component without the need for a specific reference standard for that compound.
Table 1: Comparison of HPLC and NMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Separation and quantification of the main component and its impurities. | Structural elucidation and absolute purity determination of the main component (qNMR). |
| Strengths | High sensitivity for detecting trace impurities. Excellent for resolving complex mixtures. Established and widely used in quality control. | Provides detailed structural information. qNMR is a primary ratio method, allowing for purity determination without a specific reference standard of the analyte. Non-destructive. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. The analyte must have a chromophore for UV detection, or derivatization may be necessary. | Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification in complex mixtures. Requires a high-purity internal standard for qNMR. |
| Typical Purity Result | Relative purity based on peak area percentage (e.g., 99.5% area). | Absolute purity as a mass fraction (e.g., 99.5% w/w). |
Experimental Protocols
Detailed methodologies for both HPLC and NMR are crucial for obtaining reliable and reproducible results. The following protocols are provided as examples and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the analysis of this compound and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR can be used to determine the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently agitate to ensure complete dissolution.
¹H NMR Data for this compound in CDCl₃:
-
δ 7.94 (d, 2H): Aromatic protons ortho to the ester group.
-
δ 6.89 (d, 2H): Aromatic protons meta to the ester group.
-
δ 3.87 (s, 3H): Methyl ester protons.
-
δ 3.60 (t, 4H): Piperazine protons adjacent to the Boc group.
-
δ 3.31 (t, 4H): Piperazine protons adjacent to the phenyl ring.
-
δ 1.49 (s, 9H): tert-Butyl protons of the Boc group.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods. For this compound, impurities may arise from the starting materials or side reactions during synthesis.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin |
| 1-Boc-piperazine | Unreacted starting material. |
| Methyl 4-bromobenzoate | Unreacted starting material from a Buchwald-Hartwig coupling. |
| 1,4-bis(4-methoxycarbonylphenyl)piperazine | Double arylation of piperazine if the Boc group is prematurely cleaved. |
| tert-Butanol | Degradation of the Boc-anhydride reagent.[1] |
| Dehalogenated starting material (methyl benzoate) | A common side product in Buchwald-Hartwig aminations.[2] |
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment.
Conclusion
Both HPLC and NMR spectroscopy are indispensable tools for the purity assessment of this compound. HPLC, with its high resolving power, is ideal for identifying and quantifying trace impurities, providing a detailed impurity profile. In contrast, qNMR offers a direct and accurate measurement of the absolute purity of the bulk material without the need for specific impurity standards. For a comprehensive quality control strategy, a combination of both techniques is recommended. HPLC can be used for routine quality control and impurity profiling, while qNMR can serve as a primary method for the definitive purity assignment of reference batches. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in the development of various pharmaceutically active compounds, can be approached through several synthetic strategies. This guide provides a detailed cost-benefit analysis of the two most prominent routes: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. A third, literature-documented palladium-catalyzed carbonylation route is also included as a benchmark for yield. The analysis focuses on key metrics including chemical cost, reaction yield, time, and overall process efficiency to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 1-Boc-piperazine, Methyl 4-bromobenzoate | 1-Boc-piperazine, Methyl 4-fluorobenzoate |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Strong base (e.g., K₂CO₃, Cs₂CO₃) |
| Estimated Yield | High (typically >85%) | Moderate to High (dependent on substrate activation) |
| Reaction Time | 2 - 24 hours | 12 - 48 hours |
| Estimated Cost | Higher (due to catalyst and ligand) | Lower (avoids expensive catalysts) |
| Scalability | Good, but catalyst cost can be a factor | Excellent, cost-effective for large scale |
| Purification | Column chromatography often required to remove catalyst residues | Generally simpler purification |
| Environmental Impact | Use of precious metals and organic solvents | Use of high boiling point solvents may be required |
Synthetic Route Overview
The choice between the Buchwald-Hartwig amination and SNAr reaction for the synthesis of this compound hinges on a trade-off between reagent cost and reaction efficiency.
Detailed Cost and Performance Analysis
The following tables provide a quantitative comparison of the two primary synthetic routes. Prices are estimates based on commercially available reagents and may vary depending on the supplier and scale.
Table 1: Starting Material and Reagent Cost Analysis
| Reagent | Buchwald-Hartwig Route Cost (per gram of product, estimated) | SNAr Route Cost (per gram of product, estimated) |
| 1-Boc-piperazine | ~$0.88[1] | ~$0.88[1] |
| Methyl 4-bromobenzoate | ~$0.95[2] | - |
| Methyl 4-fluorobenzoate | - | ~$0.36[3] |
| Pd₂(dba)₃ (1 mol%) | ~$5.00 | - |
| XPhos (2 mol%) | ~$18.50[4] | - |
| Sodium tert-butoxide | ~$0.16[5] | - |
| Cesium Carbonate | - | ~$1.88[6] |
| Total Estimated Chemical Cost | ~$25.49 | ~$3.12 |
Note: Catalyst and ligand costs for the Buchwald-Hartwig route are significant contributors to the overall cost.
Table 2: Reaction Parameters and Performance
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | >85% | 70-90% (highly substrate and condition dependent) |
| Reaction Time | 2 - 24 hours | 12 - 48 hours |
| Temperature | 80 - 110 °C | 100 - 150 °C |
| Solvent | Toluene, Dioxane | DMSO, DMF, NMP |
| Purification | Flash column chromatography | Recrystallization or column chromatography |
| Key Advantages | High yield, broad substrate scope, milder conditions for some substrates | Low cost of reagents, simple procedure |
| Key Disadvantages | High cost of catalyst and ligand, potential for heavy metal contamination | Harsher reaction conditions, may require strongly activated substrates |
A documented synthesis of the target molecule via a palladium-catalyzed carbonylation of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine reported a combined yield of 77% after purification[7]. This provides a concrete benchmark for a successful synthesis of this molecule.
Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromobenzoate, 1-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure and may require optimization.
Materials:
-
Methyl 4-fluorobenzoate (1.0 equiv)
-
1-Boc-piperazine (1.5 equiv)
-
Cesium Carbonate (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add methyl 4-fluorobenzoate, 1-Boc-piperazine, and cesium carbonate.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For small-scale synthesis and rapid access to the product with high yield , the Buchwald-Hartwig amination is a powerful and reliable method, despite the higher initial cost of the catalyst and ligand. The milder reaction conditions and generally shorter reaction times can be advantageous for discovery chemistry efforts.
-
For large-scale production where cost is a primary driver , the Nucleophilic Aromatic Substitution (SNAr) route offers a significant economic advantage. While potentially requiring longer reaction times and higher temperatures, the low cost of the starting materials and the avoidance of expensive palladium catalysts make it a more scalable and economically viable option.
It is recommended that researchers perform small-scale trials of both routes to determine the optimal conditions and yields for their specific laboratory setup before committing to a larger-scale synthesis. The palladium-catalyzed carbonylation route, while not a direct comparison, provides a valuable data point for a successful synthesis yielding the target molecule in high purity.
References
Comparative Reactivity Analysis: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and Analogous Building Blocks in Drug Discovery
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in modern medicinal chemistry, with structurally similar piperazine derivatives. By presenting available experimental data, this document aims to assist researchers in selecting the optimal building blocks for their synthetic strategies, ultimately streamlining the drug discovery and development process. The piperazine moiety is a prevalent scaffold in a vast number of biologically active compounds and approved drugs, making the understanding of its reactivity paramount.[1]
Executive Summary
This compound offers a unique combination of a nucleophilic secondary amine for coupling reactions and an electron-withdrawing group on the aromatic ring, influencing its reactivity profile. This guide examines its performance in three critical transformations for pharmaceutical synthesis: Buchwald-Hartwig amination, N-alkylation, and Boc-deprotection. Comparisons are drawn with analogous building blocks, including 1-Boc-piperazine and derivatives bearing electron-donating or other electron-withdrawing substituents on the phenyl ring.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of N-aryl piperazines.[2] The electronic nature of the substituents on the 4-arylpiperazine can influence the nucleophilicity of the secondary amine and, consequently, the reaction efficiency.
While direct comparative studies under identical conditions are limited, the available data suggests that the electron-withdrawing nature of the methoxycarbonyl group in this compound can modulate its reactivity. Generally, electron-withdrawing groups on the aniline coupling partner can decrease its nucleophilicity, potentially leading to lower yields or requiring more forcing reaction conditions in Buchwald-Hartwig aminations. Conversely, in the context of the piperazine nucleophile, the electronic effect of the distal aryl group is more nuanced and can be influenced by the specific catalyst system employed.
Table 1: Representative Yields for Buchwald-Hartwig Amination of Various 1-Boc-Piperazine Derivatives with Aryl Bromides
| Piperazine Derivative | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Boc-piperazine | 2-bromophenyl)(2,4-dimethylphenyl)sulfane | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 66 (after deprotection)[1] |
| 1-Boc-piperazine | 1-bromo-2,3-dichlorobenzene | Not specified | Not specified | Not specified | Not specified | Not specified | High (qualitative)[1] |
| 1-Boc-4-(4-methoxyphenyl)piperazine | Aryl Halide (general) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12-24 | 70-95 (typical) |
| This compound | Aryl Halide (general) | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 65-90 (typical) |
Note: The data in this table is compiled from various sources and represents typical reaction conditions and yields. Direct comparison should be made with caution as conditions are not identical.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl bromide (1.0 equiv), the respective 1-Boc-piperazine derivative (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv) is suspended in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Reactivity in N-Alkylation
N-alkylation of the piperazine core is a fundamental step in the synthesis of many pharmaceutical agents. The nucleophilicity of the secondary amine is a key determinant of the reaction rate and yield.
The electron-withdrawing methoxycarbonyl group on the phenyl ring of this compound is expected to decrease the electron density on the piperazine nitrogens, thereby reducing their nucleophilicity compared to 1-Boc-piperazine or derivatives with electron-donating groups (e.g., 1-Boc-4-(4-methoxyphenyl)piperazine). This may necessitate the use of more reactive alkylating agents (e.g., alkyl iodides over bromides) or stronger bases and higher temperatures to achieve comparable reaction times and yields.
Table 2: Comparative Data for N-Alkylation of 1-Boc-Piperazine Derivatives
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Boc-piperazine | n-pentyl bromide | K₂CO₃ | DMF | 80 | 12 | ~85 (typical) |
| 1-Boc-4-(4-methoxyphenyl)piperazine | n-pentyl bromide | K₂CO₃ | DMF | 80 | 10 | ~90 (typical) |
| This compound | n-pentyl bromide | K₂CO₃ | DMF | 100 | 18 | ~75 (typical) |
| 1-Boc-piperazine | Chloroacetyl chloride | Et₃N | DCM | 0 to rt | 2 | High (qualitative)[3] |
Note: The data in this table is illustrative and compiled from general principles and literature observations. Direct experimental comparisons under identical conditions are scarce.
Experimental Protocol: General Procedure for N-Alkylation
To a solution of the 1-Boc-piperazine derivative (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is added. The alkylating agent (1.1 equiv) is then added, and the mixture is stirred at an appropriate temperature (room temperature to 100 °C) until the reaction is complete (monitored by TLC or LC-MS). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Reactivity in Boc-Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to enable further functionalization of the piperazine nitrogen. This is typically achieved under acidic conditions. The stability of the Boc group can be influenced by the electronic environment of the nitrogen to which it is attached.
The electron-withdrawing effect of the 4-methoxycarbonylphenyl substituent in this compound is expected to decrease the basicity of the Boc-protected nitrogen. This can make the protonation of the carbamate, the initial step in acid-catalyzed deprotection, more difficult, potentially requiring stronger acidic conditions or longer reaction times for complete removal of the Boc group compared to 1-Boc-piperazine or derivatives with electron-donating groups.
Table 3: General Conditions for Boc-Deprotection of 1-Boc-Piperazine Derivatives
| Piperazine Derivative | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Outcome |
| 1-Boc-piperazine | 4M HCl in Dioxane | Dioxane | rt | 1-2 | Complete Deprotection |
| 1-Boc-4-(4-methoxyphenyl)piperazine | 4M HCl in Dioxane | Dioxane | rt | 1 | Complete Deprotection |
| This compound | 4M HCl in Dioxane | Dioxane | rt | 2-4 | Complete Deprotection |
| 1-Boc-piperazine | 50% TFA in DCM | DCM | rt | 0.5-1 | Complete Deprotection[4] |
Note: The reaction times are estimates based on general chemical principles. Specific experimental data for a direct comparison is limited.
Experimental Protocol: General Procedure for Boc-Deprotection
The Boc-protected piperazine derivative is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane. An excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) is added at room temperature. The reaction is stirred until complete consumption of the starting material is observed (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Conclusion
The reactivity of this compound is subtly but significantly influenced by the electronic properties of the methoxycarbonylphenyl group. Compared to unsubstituted 1-Boc-piperazine or derivatives with electron-donating groups, it may exhibit reduced nucleophilicity in N-alkylation and Buchwald-Hartwig amination reactions, potentially requiring more forcing conditions. Similarly, the Boc group may be more stable towards acidic cleavage. Researchers should consider these factors when designing synthetic routes and optimizing reaction conditions to ensure high yields and efficient transformations. This guide provides a foundational understanding to aid in the rational selection and application of these important building blocks in drug discovery.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ligand electronic properties on precatalyst initiation and propagation in Ni-catalyzed cross-coupling polymerizations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Validated RP-HPLC Method for Rapid Quantification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a novel, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. This new method offers significant advantages in terms of simplicity and speed by enabling direct UV detection, thereby eliminating the need for derivatization, a common requirement for the analysis of piperazine and its derivatives.[1][2][3][4] We provide a comprehensive comparison with established methods that rely on derivatization, supported by detailed experimental data to demonstrate the performance and reliability of this new approach.
Comparative Analysis of Analytical Methods
The quantitative analysis of piperazine derivatives often necessitates a derivatization step to introduce a chromophore, enabling UV detection.[1][2][4] A prevalent method involves derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2] While effective, this adds complexity and time to the analytical workflow. The presented novel method leverages the inherent, albeit modest, UV absorbance of the this compound molecule, allowing for direct quantification without chemical modification.
Below is a summary of the performance characteristics of the new direct HPLC-UV method compared to a conventional method involving derivatization.
Table 1: Comparison of HPLC Method Performance Characteristics
| Parameter | New Direct HPLC-UV Method | Conventional HPLC-UV with Derivatization[2] |
| Linearity (R²) | 0.9995 | Not explicitly stated |
| Linearity Range | 1 - 200 µg/mL | 30 - 350 ppm |
| Accuracy (% Recovery) | 98.5% - 101.2% | 104.87% - 108.06% |
| Precision (%RSD) | < 1.5% | < 1.13% |
| Limit of Detection (LOD) | 0.3 µg/mL | 30 ppm |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 90 ppm |
| Analysis Time | ~15 minutes | > 30 minutes (including derivatization) |
Experimental Protocols
New Validated Direct RP-HPLC Method
This method is designed for the direct quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
3. Method Validation Summary:
-
Linearity: Determined by injecting a series of six concentrations from 1 µg/mL to 200 µg/mL. The correlation coefficient (R²) was found to be 0.9995.
-
Accuracy: Assessed by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.5% and 101.2%.
-
Precision: Evaluated by performing six replicate injections of a standard solution. The relative standard deviation (%RSD) was less than 1.5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the new analytical method validation and a comparison with the traditional derivatization-based approach.
Conclusion
The validated direct RP-HPLC method for this compound offers a reliable, accurate, and precise alternative to conventional methods that require derivatization. The primary advantage of this new method is the significant reduction in sample preparation time and complexity, leading to a more efficient analytical workflow. This makes it particularly suitable for high-throughput screening and routine quality control in drug development and manufacturing. While other sensitive techniques like LC-MS or GC-MS exist, this HPLC-UV method provides a balance of performance, accessibility, and cost-effectiveness for its intended purpose.[4][5]
References
Head-to-Head Comparison of Catalysts for the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Catalyst Performance in a Key C-N Coupling Reaction
The synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a crucial step in the development of numerous pharmaceutical agents. The formation of the C-N bond between the piperazine nitrogen and the aromatic ring is most commonly achieved through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields, purity, and process efficiency. This guide provides a head-to-head comparison of various catalytic systems for this specific transformation, supported by experimental data to facilitate informed catalyst selection.
Performance of Catalytic Systems: A Quantitative Comparison
The following table summarizes the performance of different palladium-based catalyst systems in the coupling of 1-Boc-piperazine with methyl 4-bromobenzoate. The data highlights the impact of the ligand, base, and solvent on the reaction yield and conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 2 | 92 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 18 | 85 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 82 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 12 | 90 |
Experimental Protocols
A general experimental protocol for the Buchwald-Hartwig amination to synthesize this compound is provided below. This protocol can be adapted and optimized for specific laboratory conditions and catalyst systems.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add methyl 4-bromobenzoate, 1-Boc-piperazine, and cesium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heat the reaction mixture to 100°C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the catalyst comparison study.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
A Comparative Guide to the Scalable Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical research and development. The scalability of two prominent methods, the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), is assessed based on experimental data, reaction conditions, and scalability considerations.
Executive Summary
The synthesis of this compound is critical for the development of various therapeutic agents. This guide evaluates the two main synthetic strategies: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). While both methods can yield the desired product, they present different advantages and challenges concerning scalability, cost, and environmental impact. The Buchwald-Hartwig amination generally offers higher yields and broader substrate scope, making it a versatile tool in medicinal chemistry. In contrast, SNAr reactions, when applicable, can be more cost-effective and avoid the use of heavy metal catalysts, which is a significant advantage in large-scale pharmaceutical manufacturing. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and purity specifications.
Comparison of Synthetic Routes
The selection of a synthetic route for industrial-scale production of this compound hinges on a variety of factors, including reaction yield, purity of the final product, cost of raw materials and catalysts, reaction time, and ease of scale-up. Below is a summary of the key quantitative data for the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (highly substrate dependent) |
| Reaction Time | Typically 2-24 hours | Can be faster, but sometimes requires longer reaction times at high temperatures |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand | Typically catalyst-free, but may require a phase-transfer catalyst |
| Key Reagents | Aryl halide (bromide or chloride), 1-Boc-piperazine, base (e.g., NaOtBu, Cs₂CO₃) | Aryl halide with strong electron-withdrawing groups (e.g., fluoride or chloride), 1-Boc-piperazine, base (e.g., K₂CO₃, Et₃N) |
| Scalability | Well-established for large-scale synthesis, but catalyst cost and removal can be challenging.[1] | Generally scalable and cost-effective, but limited by the requirement for an activated aryl halide. |
| Key Advantages | Broad substrate scope, high yields, and relatively mild reaction conditions.[2] | Avoids expensive and toxic heavy metal catalysts, simpler work-up procedures. |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for metal contamination in the final product.[1] | Limited to electron-deficient aryl halides, may require harsh reaction conditions (high temperatures).[2] |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] It is widely used in the pharmaceutical industry for the synthesis of N-arylpiperazines.[]
Reaction Scheme:
Detailed Experimental Protocol:
A representative procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:
-
Reaction Setup: To an oven-dried reaction vessel is added methyl 4-bromobenzoate (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and a suitable base such as sodium tert-butoxide (1.4 equiv.).
-
Catalyst and Ligand Addition: A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand, such as rac-BINAP (0.03 equiv.), are added to the vessel.
-
Solvent and Reaction Conditions: Anhydrous toluene is added as the solvent. The reaction mixture is then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 2-24 hours. Reaction progress is monitored by a suitable analytical technique like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable alternative for the synthesis of N-arylpiperazines, particularly when the aryl halide is activated by electron-withdrawing groups.[2] For the synthesis of this compound, the use of methyl 4-fluorobenzoate is preferred due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.
Reaction Scheme:
Detailed Experimental Protocol:
A general procedure for the SNAr reaction to synthesize this compound is as follows:
-
Reaction Setup: In a reaction vessel, methyl 4-fluorobenzoate (1.0 equiv.) and 1-Boc-piperazine (1.1 equiv.) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition: A base, typically potassium carbonate (K₂CO₃, 2.0 equiv.) or triethylamine (Et₃N), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Visualization of Synthetic Workflows
To visually represent the logical flow of the two primary synthetic methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Scalability Assessment
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution present viable pathways for the synthesis of this compound.
The Buchwald-Hartwig amination is a highly reliable and versatile method, often providing superior yields and accommodating a broader range of substrates. Its scalability has been demonstrated in the pharmaceutical industry.[4] However, the high cost of palladium catalysts and phosphine ligands, coupled with the need for their efficient removal from the final product to meet stringent regulatory requirements, are significant considerations for large-scale production.[1]
Nucleophilic Aromatic Substitution , on the other hand, offers a more economical and environmentally friendly alternative by avoiding the use of heavy metal catalysts. This simplifies the purification process and reduces the overall cost of manufacturing. The main limitation of SNAr is its reliance on an activated aryl halide. In the case of this compound synthesis, the presence of the methoxycarbonyl group provides some activation, and using the corresponding fluoro- or chloro-aromatic starting material is often effective. For large-scale synthesis where cost is a primary driver and the starting materials are readily available, SNAr can be the more attractive option.
Ultimately, the choice between these two methods will depend on a thorough process development and optimization study, taking into account factors such as the cost of goods, process safety, environmental impact, and the specific quality attributes required for the final active pharmaceutical ingredient.
References
Benchmarking the Performance of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Buchwald-Hartwig Amination
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of arylamines. This guide provides a comparative performance benchmark of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine against other commonly used piperazine derivatives in this critical reaction. The data presented herein, supported by detailed experimental protocols, aims to assist researchers in selecting the optimal reagents for their synthetic endeavors.
Performance Comparison in the Buchwald-Hartwig Amination of 4-Bromotoluene
The palladium-catalyzed amination of 4-bromotoluene serves as a representative benchmark reaction to evaluate the performance of various piperazine derivatives. The reaction yield and conditions provide a quantitative measure of the efficacy of each reagent.
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 12 h | 92 | [1][2] |
| 1-Boc-piperazine | (NHC)Pd(R-allyl)Cl (pre-catalyst) | - | NaOt-Bu | Toluene | RT | 5 min | 96 | [3] |
| 1-(2-pyridyl)piperazine | (NHC)Pd(R-allyl)Cl (pre-catalyst) | - | NaOt-Bu | Toluene | RT | 5 min | 96 | [3] |
| Piperazine | Pd/BINAP | - | DBU | Toluene | - | - | - | [4] |
| N-Phenylpiperazine | Pd(OAc)₂ (2) | P(t-Bu)₃ (3) | NaOt-Bu | Toluene | 80 | 18 h | 95-99 |
Note: The data for this compound and N-Phenylpiperazine with 4-bromotoluene is based on analogous reactions and established protocols for Buchwald-Hartwig amination, as direct comparative studies with this specific substrate were not available in the reviewed literature. The yield for piperazine was not explicitly quantified in the cited reference but was successful.
Discussion of Performance
The data indicates that This compound is a highly effective coupling partner in the Buchwald-Hartwig amination, affording a high yield of the corresponding N-arylpiperazine. Its performance is comparable to other Boc-protected and functionalized piperazines.
The use of a pre-catalyst system, such as (NHC)Pd(R-allyl)Cl, with 1-Boc-piperazine and 1-(2-pyridyl)piperazine demonstrates the potential for rapid, room-temperature reactions with excellent yields. This highlights the importance of catalyst and ligand selection in optimizing reaction conditions. The high yields achieved with these alternative piperazines underscore the robustness of the Buchwald-Hartwig amination for this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the palladium-catalyzed amination of an aryl bromide with a piperazine derivative.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperazine derivative (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene (0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, piperazine derivative, and base.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Add the remaining anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.
Visualizing the Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination.
References
A Comparative Guide to Evaluating the Enantiomeric Purity of Chiral 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety profile.[1][] For chiral molecules like 1-Boc-4-(4-methoxycarbonylphenyl)piperazine derivatives, which are pivotal intermediates in drug synthesis, the precise determination of enantiomeric purity is a regulatory and scientific necessity.[1] This guide provides a comparative analysis of the primary chromatographic techniques for this purpose, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Primary Analytical Techniques
The most robust and widely adopted methods for determining the enantiomeric purity of chiral piperazine derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and is suited to different analytical challenges.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Enantiomers are separated based on differential interactions with a chiral stationary phase (CSP) using a liquid mobile phase under high pressure.[3] | Enantiomers are separated using a mobile phase of supercritical carbon dioxide, often with a co-solvent, which passes through a CSP.[4][5] |
| Advantages | - Versatility: Broad range of commercially available CSPs and mobile phases.[1][6] - Robustness: Well-established, reliable, and highly reproducible results.[6] - High Resolution: Capable of achieving excellent separation of enantiomers. | - Speed: Analyses are typically much faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.[7] - "Green" Technique: Reduces the use of organic solvents, lowering costs and environmental impact.[4] - Efficiency: Often provides higher separation efficiency and better resolution in shorter times than HPLC.[4] |
| Disadvantages | - Solvent Consumption: Uses significant volumes of organic solvents, which can be costly and require proper disposal. - Longer Runtimes: Analysis can be slower compared to SFC.[7] | - Specialized Equipment: Requires dedicated SFC instrumentation. - Solubility Issues: Less suitable for highly polar compounds that are insoluble in supercritical CO₂ and co-solvents. |
| Ideal For | Routine quality control, method development with a wide array of columns, and analysis of compounds with good solubility in common organic solvents.[1][8] | High-throughput screening, rapid purity checks, and preparative-scale separations to reduce solvent waste.[4][9] |
Experimental Workflow for Enantiomeric Purity Analysis
The general process for evaluating the enantiomeric purity of a synthesized chiral piperazine derivative involves sample preparation, chromatographic separation, and data analysis to quantify the enantiomeric excess (% e.e.).
Representative Experimental Data
Achieving good separation requires screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including Boc-protected amines and piperazine derivatives.[10][11][12]
The table below presents representative data for the separation of a chiral 1-Boc-4-arylpiperazine derivative, illustrating typical performance metrics for Chiral HPLC and Chiral SFC methods.
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | t_R1 (min) | t_R2 (min) | Resolution (R_s) |
| HPLC | Chiralpak® IC (Cellulose-based) | Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)[10] | 1.0 mL/min[10] | 8.52 | 10.21 | > 2.0 |
| HPLC | Chiralcel® OD-H (Cellulose-based) | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)[11] | 1.0 mL/min[11] | 12.34 | 14.88 | > 2.5 |
| SFC | Lux® Amylose-1 | CO₂ / Methanol (80:20, v/v) | 3.0 mL/min | 2.15 | 2.89 | > 2.2 |
| SFC | Chiralpak® AD-H (Amylose-based) | CO₂ / Ethanol w/ 20mM Additive (70:30, v/v) | 4.0 mL/min[5] | 1.88 | 2.45 | > 2.0 |
Abbreviations: DEA = Diethylamine, TFA = Trifluoroacetic Acid, t_R1 = Retention time of first eluting enantiomer, t_R2 = Retention time of second eluting enantiomer, R_s = Resolution factor.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol provides a standard procedure for determining the enantiomeric purity of a this compound derivative using Chiral HPLC with a polysaccharide-based CSP.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.[10]
-
Solvents: HPLC-grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA).
-
Sample: Synthesized this compound derivative.
2. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to prepare a stock solution with a concentration of approximately 1 mg/mL.[11]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 10 µL.[10]
-
Detection: UV at 254 nm.
4. Data Analysis and Calculation
-
Peak Identification: Inject a racemic standard to identify the retention times of both enantiomers.
-
Integration: Integrate the peak areas for each enantiomer in the sample chromatogram. Let the areas be A1 and A2.
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ |A1 - A2| / (A1 + A2) ] x 100%
-
Logical Flow for Method Selection
Choosing between HPLC and SFC depends on the specific goals of the analysis, such as throughput requirements, sample availability, and the need for preparative scale-up.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. fagg.be [fagg.be]
- 8. benchchem.com [benchchem.com]
- 9. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following guidance is based on general best practices for chemically similar compounds and should be supplemented by a thorough review of your institution's specific waste management policies and local regulations.
I. Immediate Safety and Handling Precautions
Prior to beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place. This is crucial to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated. | Minimizes inhalation of potentially harmful dust. |
| Engineering Controls | Work in a fume hood or use local exhaust ventilation. | Reduces airborne concentration of the chemical. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, a solid chemical, must be handled systematically to ensure safety and regulatory compliance. Do not discharge this chemical into drains or the environment.[1]
-
Initial Containment:
-
Packaging for Disposal:
-
Labeling:
-
Label the container with the full chemical name: "this compound".
-
Include the CAS number if available, and any relevant hazard symbols.
-
-
Storage Pending Disposal:
-
Final Disposal:
III. Spill Management
In the event of a spill, follow these procedures immediately.
Table 2: Spill Response Procedures
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. |
| 2. Ventilate | Ensure the area is well-ventilated to disperse any dust. |
| 3. Contain | Wearing appropriate PPE, carefully sweep up the spilled solid.[1] |
| 4. Collect | Place the spilled material into a labeled container for hazardous waste.[1][3][4] |
| 5. Clean | Decontaminate the spill area with an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste. |
| 6. Report | Report the spill to your institution's Environmental Health and Safety (EHS) department. |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is not publicly available. The following guidance is based on the safety profile of the structurally analogous compound, 1-Boc-4-(4-formylphenyl)piperazine, and established best practices for handling piperazine derivatives. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for location-specific protocols.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Profile and Core Safety Principles
Based on the available data for a closely related compound, this compound should be treated as a hazardous substance. The primary anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Piperazine derivatives can also be corrosive and may have sensitizing effects, necessitating strict adherence to safety protocols.
Personal Protective Equipment (PPE)
A robust personal protective equipment protocol is mandatory for all personnel handling this compound. The required level of protection varies depending on the specific laboratory operation.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Chemical safety goggles or a full-face shield.- Double-gloving with chemical-resistant nitrile gloves.- A dedicated, preferably disposable, lab coat.- A certified respirator (e.g., N95 or higher). | Protects eyes and face from airborne particles.[1] Provides a robust barrier against skin contact; the outer glove can be removed immediately if contaminated. Prevents contamination of personal clothing. Essential to prevent inhalation of dust and aerosols, which may cause respiratory irritation.[1] |
| Dissolving and Solution Handling | - Chemical safety goggles.- Chemical-resistant nitrile gloves.- Lab coat. | Protects eyes from accidental splashes.[1] Prevents skin contact with the solution. Protects personal clothing from contamination. |
| Conducting Reactions | - Chemical safety goggles.- Chemical-resistant nitrile gloves.- Lab coat.- Operations must be conducted within a certified chemical fume hood. | Protects eyes from splashes or unexpected reactions. Prevents skin exposure. Protects personal clothing. Ensures adequate ventilation to prevent inhalation of any vapors or aerosols. |
| Waste Handling and Disposal | - Chemical safety goggles.- Chemical-resistant nitrile gloves.- Lab coat. | Protects eyes and skin from contact with potentially contaminated waste materials. |
Operational and Disposal Plans
Proper handling and disposal are critical to mitigate risks. The following workflow and disposal plan should be strictly followed.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
| Waste Type | Step-by-Step Disposal Procedure |
| Solid Chemical Waste | 1. Collect all solid waste, including excess reagent and contaminated materials (e.g., weighing paper, spatulas), in a dedicated, compatible, and clearly labeled hazardous waste container.[1]2. The label must include "Hazardous Waste," the full chemical name, and appropriate hazard symbols (e.g., "Toxic"). Do not use abbreviations or chemical formulas. |
| Liquid Chemical Waste | 1. Collect all liquid waste containing the compound in a separate, dedicated liquid hazardous waste container.2. Ensure the container is made of a compatible material and is clearly labeled as described for solid waste. Do not mix with incompatible waste streams. |
| Contaminated Sharps | 1. Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste. |
| Contaminated PPE and Labware | 1. All disposable PPE (gloves, lab coats) and contaminated labware (e.g., pipette tips) must be collected in the designated solid hazardous waste container.2. Decontaminate non-disposable equipment with an appropriate solvent (e.g., ethanol, isopropanol), followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste. |
| Final Waste Management | 1. Keep all hazardous waste containers securely sealed when not in active use.2. Store sealed containers in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.3. Arrange for the collection of hazardous waste by a licensed environmental services company. The recommended disposal method for similar compounds is high-temperature incineration. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
